Benzaldehyde dimethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMDQBCAHEHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061538 | |
| Record name | Benzene, (dimethoxymethyl)- | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweet, floral-almond odour | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 89.00 °C. @ 18.00 mm Hg | |
| Record name | (Dimethoxymethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.020 | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1125-88-8 | |
| Record name | Benzaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde dimethyl acetal | |
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| Record name | Benzene, (dimethoxymethyl)- | |
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| Record name | Benzene, (dimethoxymethyl)- | |
| Source | EPA DSSTox | |
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| Record name | Alpha,alpha-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.103 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T83K35CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Dimethoxymethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzaldehyde Dimethyl Acetal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) dimethyl acetal (B89532), also known as (dimethoxymethyl)benzene, is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its characteristic almond-like aroma makes it a valuable ingredient in perfumes and food flavorings.[1] In the realm of organic synthesis, it serves as a crucial protecting group for benzaldehyde, facilitating complex molecular transformations by masking the reactive aldehyde functionality.[2][3] This stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, renders it an indispensable tool for synthetic chemists.[4] This technical guide provides an in-depth overview of the core physical properties of benzaldehyde dimethyl acetal, detailed experimental protocols for their determination, and a summary of its synthesis.
Core Physical Properties
The physical characteristics of this compound are critical for its application in various scientific and industrial processes. A comprehensive summary of these properties is presented below.
| Physical Property | Value | Conditions |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Boiling Point | 87 - 89 °C | @ 18 mmHg[3][6][7][8][9][10][11][12][13][14] |
| 196 - 199.7 °C | @ 760 mmHg[15][16] | |
| Melting Point | 87 - 89 °C | [7][10] |
| Density | 1.014 g/cm³ | @ 25 °C[1][3][7][8][9][10][11][12][13][14] |
| 1.01 - 1.025 g/cm³ | @ 20 °C[5] | |
| Refractive Index (n20/D) | 1.491 - 1.494 | @ 20 °C[1][5] |
| 1.488 - 1.496 | @ 20 °C[6][15] | |
| 1.493 | @ 20 °C[3][7][9][10][11][12][13][14] | |
| Flash Point | 69 °C (156.2 °F) | Closed Cup[2][3][8][17] |
| 73 °C (163.4 °F) | [5] | |
| Vapor Pressure | 1.989 mmHg | @ 25 °C (estimated)[15] |
| 0.5 mmHg | @ 25 °C[18] | |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [6][7] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [7][19] |
Experimental Protocols
Accurate determination of physical properties is paramount for quality control and research applications. The following sections detail standardized methodologies for measuring the key physical properties of this compound.
Synthesis of this compound
The most common method for synthesizing this compound is the acid-catalyzed reaction of benzaldehyde with methanol (B129727).[2][13]
Materials:
-
Benzaldehyde
-
Anhydrous Methanol
-
Acid Catalyst (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)
-
Saturated aqueous solution of Sodium Bicarbonate
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)
-
Deionized Water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of benzaldehyde in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated hydrochloric acid dropwise while stirring.[4]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]
-
Remove the excess methanol using a rotary evaporator.[4]
-
To the resulting residue, add deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]
-
The product can be further purified by distillation.
Caption: Synthesis workflow for this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property used for identification and purity assessment.
Equipment:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or high-boiling silicone oil
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a Thiele tube or oil bath.[8]
-
Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Density (Pycnometer or Digital Density Meter)
Density is a crucial parameter for quality control and for converting mass to volume.[17] The ASTM D4052 standard test method using a digital density meter is a common and accurate procedure.[16]
Equipment:
-
Pycnometer (for the manual method) or a digital density meter
-
Thermostatically controlled water bath
-
Analytical balance
Procedure (using a Digital Density Meter):
-
Calibrate the digital density meter according to the manufacturer's instructions, typically with dry air and freshly distilled water.
-
Ensure the measuring cell is clean and dry.
-
Inject the this compound sample into the measuring cell, taking care to avoid the introduction of air bubbles.[2]
-
Allow the sample to equilibrate to the desired temperature.
-
The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.[18]
-
Record the density reading at the specified temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a characteristic property that is sensitive to the purity of the substance.
Equipment:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp)
-
Dropper
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)
Procedure:
-
Turn on the light source and the constant temperature water bath, allowing the refractometer prisms to reach the desired temperature (typically 20°C).
-
Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a suitable solvent, then allow them to dry completely.[11]
-
Place a few drops of the this compound sample onto the surface of the lower prism.[11]
-
Close the prisms gently to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.
-
Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.[9]
-
If color fringes are observed, adjust the compensator dial to eliminate them.
-
Read the refractive index from the instrument's scale.[9]
Determination of Flash Point (Pensky-Martens Closed Cup Tester)
The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the substance will ignite. The ASTM D93 standard test method is widely used for this determination.[1][5][6]
Equipment:
-
Pensky-Martens closed-cup apparatus (manual or automated)
-
Heat source
-
Stirrer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
Fill the test cup of the Pensky-Martens apparatus with this compound to the specified level.
-
Place the lid on the cup and begin heating the sample at a controlled rate while stirring.[15]
-
At specified temperature intervals, apply the ignition source by dipping it into the vapor space above the liquid.[15]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[15]
-
Record the temperature at which the flash occurs.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination and synthesis. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chemical compound. The provided diagrams offer a clear visual representation of the key processes, further aiding in the practical application of this information.
References
- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. store.astm.org [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. scribd.com [scribd.com]
- 12. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 13. 苯甲醛二甲缩醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 17. homework.study.com [homework.study.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. Video: Boiling Points - Concept [jove.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Benzaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of benzaldehyde (B42025) dimethyl acetal (B89532). The information is curated for researchers, scientists, and professionals in drug development who utilize acetals as protecting groups or study their chemical behavior.
Chemical Structure and Identifiers
Benzaldehyde dimethyl acetal, systematically named (dimethoxymethyl)benzene, is an organic compound classified as an acetal. It is derived from the reaction of benzaldehyde with methanol (B129727). This compound is frequently employed in organic synthesis as a protecting group for aldehydes due to its stability in neutral and basic conditions and its facile removal under acidic conditions.
Below is a summary of its key chemical identifiers.
| Identifier | Value |
| IUPAC Name | (dimethoxymethyl)benzene[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [2] |
| SMILES Notation | COC(OC)c1ccccc1[2] |
| InChI | InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3[2] |
| InChIKey | HEVMDQBCAHEHDY-UHFFFAOYSA-N[2] |
| CAS Number | 1125-88-8[2] |
Molecular Bonding and Geometry
Table of Predicted Bond Lengths and Angles:
| Bond/Angle | Type | Predicted Value |
| C-O | Single | ~1.41 Å |
| C-C (aromatic) | Aromatic | ~1.39 - 1.40 Å |
| C-C (acetal) | Single | ~1.51 Å |
| C-H (aromatic) | Aromatic | ~1.08 Å |
| C-H (methyl) | Single | ~1.09 Å |
| O-C-O | Angle | ~112° |
| C-O-C | Angle | ~115° |
| H-C-H (methyl) | Angle | ~109.5° |
Note: These values are approximations derived from computational models and may vary slightly from experimental values.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its signature spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table of NMR Spectroscopic Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.3-7.5 | Multiplet | Aromatic protons (C₆H₅) |
| ¹H | ~5.4 | Singlet | Acetal proton (CH(OCH₃)₂) |
| ¹H | ~3.3 | Singlet | Methoxyl protons (OCH₃) |
| ¹³C | ~138 | Singlet | Aromatic C (quaternary) |
| ¹³C | ~128 | Singlet | Aromatic CH |
| ¹³C | ~126 | Singlet | Aromatic CH |
| ¹³C | ~103 | Singlet | Acetal carbon (CH(OCH₃)₂) |
| ¹³C | ~52 | Singlet | Methoxyl carbons (OCH₃) |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table of IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~1170, ~1060 | Strong | C-O stretch (acetal) |
| ~740, ~690 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table of Key Mass Spectrometry Fragments:
| m/z | Relative Intensity | Assignment |
| 152 | Moderate | [M]⁺, Molecular ion |
| 121 | High | [M - OCH₃]⁺ |
| 105 | Moderate | [C₆H₅CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺, Tropylium ion |
| 77 | High | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place one drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Electron Ionization-Mass Spectrometry (EI-MS) Protocol:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation:
-
Injector temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Detection:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Reaction Pathways
The formation and cleavage of the acetal group are fundamental reactions in organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of benzaldehyde with an excess of methanol. The reaction is reversible, and the removal of water drives the equilibrium towards the product.
Caption: Acid-catalyzed synthesis of this compound.
Hydrolysis of this compound
The hydrolysis of this compound back to benzaldehyde and methanol is the reverse of its formation and is also acid-catalyzed. This reaction is fundamental to its use as a protecting group.
Caption: Acid-catalyzed hydrolysis of this compound.
References
An In-depth Technical Guide to Benzaldehyde Dimethyl Acetal (CAS: 1125-88-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzaldehyde (B42025) Dimethyl Acetal (B89532) (BDA), a versatile chemical compound with significant applications in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document consolidates key data, experimental protocols, and procedural workflows to support its use in research and development.
Chemical and Physical Properties
Benzaldehyde dimethyl acetal, also known as α,α-dimethoxytoluene, is a colorless to pale yellow liquid.[1] It is widely recognized for its role as a protecting group for aldehydes and as a precursor in the synthesis of various aromatic compounds.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1125-88-8 | [5] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.014 g/mL at 25 °C | [5][6] |
| Boiling Point | 87-89 °C at 18 mmHg | [5][6] |
| Flash Point | 73 °C (163.4 °F) | [1] |
| Refractive Index (n20/D) | 1.493 | [5][6] |
| Solubility | Insoluble in water, soluble in organic solvents. | |
| Log P | 1.44 | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Signals | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to methoxy (B1213986) protons, the acetal proton, and aromatic protons. | [7][8] |
| IR | Peaks indicating the presence of C-O and aromatic C-H bonds. | [9] |
| Mass Spectrum (EI) | Molecular ion peak and fragmentation pattern consistent with the structure. | [9] |
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[10][11] It may also cause skin and eye irritation.[12][13]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statement Codes | Pictogram | Source(s) |
| Flammable liquids (Category 4) | H227: Combustible liquid | P210, P280, P370+P378, P403+P235, P501 | None | [11] |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | GHS07 (Exclamation mark) | [11][12] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 | GHS07 (Exclamation mark) | [13] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | GHS07 (Exclamation mark) | [12][13] |
Handling Precautions: Use in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13] Keep away from heat, sparks, open flames, and hot surfaces.[11] Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[10]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzaldehyde and methanol, a common laboratory-scale preparation.[2]
Materials:
-
Benzaldehyde
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Dean-Stark apparatus or suitable distillation setup
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole of benzaldehyde and 2 moles of methanol.
-
Add a catalytic amount of hydrochloric acid (e.g., 0.05% by weight of the aldehyde).[2]
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, water formed during the reaction will be removed azeotropically.
-
Continue heating for approximately 8 hours, or until the evolution of water ceases, indicating the reaction is complete.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.
-
Filter the mixture to remove the sodium carbonate.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Use as a Protecting Group for Diols
This compound is an effective reagent for the protection of 1,2- and 1,3-diols, forming a benzylidene acetal. This protocol is an efficient method using a copper(II) triflate catalyst.[5]
Materials:
-
Substrate diol
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
Triethylamine (B128534) (Et₃N)
-
Thin-layer chromatography (TLC) plate
-
Silica (B1680970) gel for purification
Procedure:
-
Dissolve the substrate diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask. If the diol is not fully soluble, sonication can be applied.[5]
-
Add this compound (1.2 mmol) to the mixture.[5]
-
Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol).[5]
-
Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within 1 hour.[5]
-
Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).[5]
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the benzylidene acetal product.
Deprotection of the Benzylidene Acetal
The benzylidene acetal protecting group can be readily removed under acidic conditions to regenerate the diol.
Materials:
-
Benzylidene acetal derivative
-
Aqueous acid (e.g., dilute HCl or acetic acid)
-
Organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the benzylidene acetal in a suitable organic solvent.
-
Add an aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[2] Its primary role is to protect the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde group.[3][4] This is particularly valuable in the multi-step synthesis of complex molecules, a common practice in drug discovery and development.
The formation of benzylidene acetals from diols is a key step in carbohydrate chemistry, enabling regioselective modifications of sugar molecules.[5] Furthermore, BDA is used in the fragrance and flavor industry due to its almond-like aroma.[2]
Visualized Workflows and Relationships
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Synthesis of this compound from Benzaldehyde and Methanol.
Caption: Workflow for the use of this compound as a protecting group for diols.
Caption: Logical relationships of this compound in chemical synthesis.
References
- 1. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]
- 2. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of (Dimethoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (Dimethoxymethyl)benzene, a versatile organic compound also known as benzaldehyde (B42025) dimethyl acetal (B89532). This document details the prevalent synthetic methodologies, comprehensive characterization data, and detailed experimental protocols.
Synthesis of (Dimethoxymethyl)benzene
(Dimethoxymethyl)benzene is most commonly synthesized through the acid-catalyzed acetalization of benzaldehyde with methanol (B129727).[1][2] This reaction involves the nucleophilic addition of methanol to the carbonyl group of benzaldehyde, followed by the elimination of a water molecule to form the stable acetal.
Alternative synthetic routes include transacetalization from other acetals and electrochemical oxidation of substituted toluenes.[1][3]
A typical laboratory-scale synthesis involves reacting benzaldehyde with an excess of methanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4] The reaction is often heated to drive the equilibrium towards the product by removing the water formed during the reaction.
Experimental Protocol: Synthesis via Acid-Catalyzed Acetalization
This protocol outlines a standard procedure for the synthesis of (Dimethoxymethyl)benzene from benzaldehyde and methanol.
Materials:
-
Benzaldehyde
-
Methanol (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 1 mole of benzaldehyde with 2 moles of anhydrous methanol.[4]
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05% by weight of the aldehyde) to the mixture while stirring.[4]
-
Heat the reaction mixture to reflux. The temperature is then slowly raised to 140-145°C and held in this range until the evolution of methanol has become negligible. A total of eight hours of heating is generally required for the reaction.[4]
-
After cooling to room temperature, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for (Dimethoxymethyl)benzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (Dimethoxymethyl)benzene.
Characterization of (Dimethoxymethyl)benzene
The synthesized (Dimethoxymethyl)benzene can be thoroughly characterized using various spectroscopic and physical methods to confirm its identity and purity.
Physical Properties
A summary of the key physical properties of (Dimethoxymethyl)benzene is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [5] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 87-89 °C at 18 mmHg[6] |
| Density | 1.014 g/mL at 25 °C[6] |
| Refractive Index (n²⁰/D) | 1.493[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of (Dimethoxymethyl)benzene. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.47 - 7.27 | m | 5H | Aromatic protons |
| 5.38 | s | 1H | Benzylic proton (CH) |
| 3.30 | s | 6H | Methoxy protons (OCH₃) |
Solvent: CDCl₃, Frequency: 90 MHz[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 138.23 | Quaternary aromatic C |
| 128.44 | Aromatic CH |
| 128.20 | Aromatic CH |
| 126.77 | Aromatic CH |
| 103.26 | Benzylic C (CH) |
| 52.64 | Methoxy C (OCH₃) |
Solvent: CDCl₃, Frequency: 22.53 MHz[5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1450 - 1600 | Medium | Aromatic C=C stretch |
| 1100 - 1000 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 121 | 99.99 | [M - OCH₃]⁺ |
| 105 | 11.92 | [C₆H₅CO]⁺ |
| 91 | 14.77 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 33.81 | [C₆H₅]⁺ (Phenyl cation) |
| 75 | 11.99 |
Ionization Method: Electron Ionization (EI)[5]
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified (Dimethoxymethyl)benzene in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of a neat liquid film of the purified product between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.
-
Use Electron Ionization (EI) at 70 eV.
-
Record the mass spectrum and analyze the fragmentation pattern.
Characterization Workflow Diagram
Caption: Workflow for the characterization of (Dimethoxymethyl)benzene.
References
- 1. ScenTree - Benzaldehyde dimethyl acetal (CAS N° 1125-88-8) [scentree.co]
- 2. chembk.com [chembk.com]
- 3. EP0152801B1 - Process for manufacturing benzaldehyde dialkylacetals - Google Patents [patents.google.com]
- 4. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]
- 5. This compound | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1125-88-8 [chemicalbook.com]
Spectral Data Analysis of Benzaldehyde Dimethyl Acetal: A Technical Guide
Introduction
Benzaldehyde (B42025) dimethyl acetal (B89532), with the chemical formula C₉H₁₂O₂, is an organic compound widely used in the flavor and fragrance industry, as well as a versatile protecting group for aldehydes in organic synthesis. Its structural elucidation and purity assessment rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectral data for benzaldehyde dimethyl acetal, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acetal proton. The chemical shifts (δ) are usually reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | ~7.30 - 7.47 | Multiplet | 5H |
| Acetal Proton (CH(OCH₃)₂) | ~5.38 | Singlet | 1H |
| Methoxy Protons (OCH₃) | ~3.30 | Singlet | 6H |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Quaternary Aromatic Carbon (C-Ar) | ~138.23 |
| Aromatic Carbons (CH-Ar) | ~128.44, ~128.20, ~126.77 |
| Acetal Carbon (CH(OCH₃)₂) | ~103.26 |
| Methoxy Carbons (OCH₃) | ~52.64 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3060 - 3030 | C-H stretch | Aromatic |
| ~2990 - 2830 | C-H stretch | Aliphatic (CH₃) |
| ~1450 - 1600 | C=C stretch | Aromatic Ring |
| ~1050 - 1150 | C-O stretch | Acetal |
Note: The IR spectrum is typically recorded from a neat liquid film or as a solution.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.
| m/z | Relative Intensity (%) | Possible Fragment |
| 152 | Low | [M]⁺ (Molecular Ion) |
| 121 | 99.99 | [M - OCH₃]⁺ |
| 105 | ~12 - 59 | [C₆H₅CO]⁺ |
| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~34 - 68 | [C₆H₅]⁺ |
| 51 | ~24 | [C₄H₃]⁺ |
Note: The relative intensities can vary between different mass spectrometers.[2][5]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer, for example, a 90 MHz or 400 MHz instrument.[1][2] Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates (liquid film method). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal. The sample is then scanned with infrared light over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via gas chromatography (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Visualized Workflows and Relationships
Caption: General workflow for the spectral analysis of this compound.
Caption: Interrelation of spectral data for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Solubility of Benzaldehyde Dimethyl Acetal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzaldehyde (B42025) dimethyl acetal (B89532) in various organic solvents. This information is critical for its application in synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility.
Core Data: Solubility of Benzaldehyde Dimethyl Acetal
| Solvent | Chemical Formula | Type | Solubility/Miscibility | Citation |
| Ethanol | C₂H₅OH | Polar Protic | Miscible at room temperature | [1] |
| Alcohol (general) | R-OH | Polar Protic | Soluble | |
| Ether (general) | R-O-R' | Polar Aprotic | Soluble | [2] |
| Benzene | C₆H₆ | Non-polar | Fairly soluble | [3] |
| Chloroform | CHCl₃ | Polar Aprotic | Fairly soluble | [3] |
| Methanol | CH₃OH | Polar Protic | Fairly soluble | [3] |
| Water | H₂O | Polar Protic | Insoluble | [1] |
Note: "Soluble" and "fairly soluble" are qualitative terms derived from general statements in the cited literature. "Miscible" indicates that the substances form a homogeneous solution in all proportions.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of a liquid in a liquid solvent.
Method 1: Gravimetric Analysis (Shake-Flask Method)
This is a well-established method for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the mass of this compound that dissolves in a given mass or volume of an organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Evaporating dish
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess of the solute should be visible as a separate phase to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that an undissolved phase of the solute remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the mixture to stand undisturbed at the constant temperature for a period to allow the phases to separate.
-
Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Gravimetric Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, saturated solution to the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is removed, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in terms of grams of solute per 100 mL of solvent or other appropriate units.
-
Method 2: Spectroscopic Analysis
This method is suitable for rapid determination and requires the creation of a calibration curve.
Objective: To determine the concentration of a saturated solution of this compound in a solvent using UV-Vis spectroscopy.
Materials:
-
This compound (high purity)
-
Selected organic solvent (UV transparent at the analytical wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Syringe filters
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Follow the procedure described in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw an aliquot of the clear, saturated supernatant and filter it using a syringe filter.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and the signaling pathway for selecting a suitable solvent based on the principle of "like dissolves like."
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship for predicting solubility based on "like dissolves like".
References
Stability of Benzaldehyde Dimethyl Acetal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of benzaldehyde (B42025) dimethyl acetal (B89532) under various environmental conditions. Understanding the stability profile of this compound is critical for its application in organic synthesis, particularly as a protecting group in the development of pharmaceuticals and other fine chemicals. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical pathways and workflows.
Chemical Profile
| Property | Value |
| Chemical Name | Benzaldehyde dimethyl acetal |
| Synonyms | α,α-Dimethoxytoluene, (Dimethoxymethyl)benzene |
| CAS Number | 1125-88-8 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 87-89 °C at 18 mmHg |
| Density | 1.014 g/mL at 25 °C |
Stability Under Different Conditions
This compound exhibits varying stability depending on the chemical and physical environment. While generally stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic environments. Thermal and photolytic stress can also induce degradation.
Acidic Conditions
Under acidic conditions, this compound undergoes hydrolysis to yield benzaldehyde and two equivalents of methanol. This reaction is reversible and is catalyzed by the presence of an acid.[1][2] The rate of hydrolysis is highly dependent on the pH and temperature of the environment.
Quantitative Data on Acid-Catalyzed Hydrolysis
The kinetics of the acid-catalyzed hydrolysis of this compound have been studied, and the following table summarizes the key kinetic parameters. The reaction follows first-order kinetics.
| Temperature (K) | Rate Constant (k) | Equilibrium Constant (Ke) | Reference |
| 298 | exp(9.4 - 4915/298) | exp(8.67 - 1880/298) | [3] |
| 308 | exp(9.4 - 4915/308) | exp(8.67 - 1880/308) | [3] |
| 318 | exp(9.4 - 4915/318) | exp(8.67 - 1880/318) | [3] |
| 328 | exp(9.4 - 4915/328) | exp(8.67 - 1880/328) | [3] |
Note: The rate constant 'k' is expressed in L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ as the study was conducted with a solid acid catalyst (Amberlite IR-120). The equilibrium constant 'Ke' is expressed in mol·L⁻¹.
The temperature dependency of the hydrolysis rate constant can be described by the Arrhenius equation, and the equilibrium constant for the hydrolysis reaction is also temperature-dependent.[3]
Basic Conditions
This compound is generally considered stable under basic (alkaline) conditions.[1][4] Hydrolysis to the parent aldehyde does not readily occur in the presence of bases. This stability makes it a suitable protecting group for aldehydes in reactions that are carried out under basic or nucleophilic conditions.
Quantitative Data on Stability in Basic Conditions
Quantitative kinetic data for the degradation of this compound in basic solutions is not extensively reported in the literature, reflecting its high stability under these conditions. Long-term studies under exaggerated basic conditions would be necessary to quantify any minimal degradation.
| Condition | Observation | Reference |
| 0.1 M NaOH, room temperature | Stable | [4] |
| Strong nucleophiles and bases | Stable | [4] |
Neutral Conditions
In a neutral aqueous environment (pH 7), this compound is significantly more stable than under acidic conditions. While slow hydrolysis can still occur over extended periods, for most practical purposes in organic synthesis, it is considered stable.
Quantitative Data on Stability in Neutral Conditions
Similar to basic conditions, detailed kinetic studies on the degradation of this compound at neutral pH are scarce due to its relatively high stability.
| Condition | Observation | Reference |
| Neutral pH (pH 7) | Generally stable | [4] |
| Long-term storage in aqueous neutral buffer | Potential for slow hydrolysis |
Thermal Conditions
This compound is a combustible liquid and is considered stable under normal storage temperatures.[5] However, exposure to high temperatures can lead to thermal decomposition. The specific decomposition products and kinetics are not well-documented in publicly available literature. Forced degradation studies at elevated temperatures are required to fully characterize its thermal lability. A safety data sheet indicates that strong heating should be avoided.[5]
Quantitative Data on Thermal Stability
| Condition | Observation | Reference |
| Normal storage temperature (e.g., 2-8 °C) | Stable | [6] |
| Elevated temperatures | Potential for decomposition | [5] |
Photolytic Conditions
Exposure to light, particularly ultraviolet (UV) radiation, can potentially lead to the degradation of this compound.[7] The aromatic ring in the molecule suggests a potential for absorbing UV light, which could initiate photochemical reactions. However, specific studies on the photodegradation of this compound, including the identification of degradation products and degradation kinetics, are limited.
Quantitative Data on Photolytic Stability
There is a lack of specific quantitative data on the photostability of this compound under standardized ICH (International Council for Harmonisation) photostability testing conditions.
| Condition | Observation | Reference |
| Exposure to UV and visible light | Potential for degradation | [7] |
Experimental Protocols
To assess the stability of this compound, a series of forced degradation studies can be performed. These studies are essential for identifying potential degradation products and determining degradation pathways.
Acid-Catalyzed Hydrolysis Kinetics Study
This protocol outlines a method to determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Acidic buffer solution (e.g., 0.1 M HCl, or various pH buffers)
-
A suitable organic solvent if needed for solubility (e.g., acetonitrile, dioxane)
-
Internal standard (e.g., a stable compound not interfering with the analysis)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare the acidic buffer solution of the desired pH.
-
Equilibrate the reaction vessel containing the acidic buffer to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated buffer.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.
-
Analyze the samples by a validated HPLC method to quantify the remaining this compound and the formation of benzaldehyde.
-
Plot the concentration of this compound versus time to determine the reaction kinetics and calculate the rate constant.
Forced Degradation Study Protocol
This protocol describes a general procedure for conducting forced degradation studies under various stress conditions.
Stress Conditions:
-
Acidic: 0.1 M HCl at room temperature and 60 °C.
-
Basic: 0.1 M NaOH at room temperature and 60 °C.
-
Neutral: Water at room temperature and 60 °C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid or liquid sample heated at a high temperature (e.g., 80 °C or higher) in a controlled oven.
-
Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[8]
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies of the neat substance, place a known quantity in a suitable container.
-
Expose the samples to the specified stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample. For acidic and basic samples, neutralize them appropriately.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC.
-
Determine the percentage of degradation and identify any major degradation products.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathway and a typical experimental workflow for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Hydrolysis of this compound over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
- 5. This compound 99 1125-88-8 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]
- 8. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Mechanism of Benzaldehyde Dimethyl Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of benzaldehyde (B42025) dimethyl acetal (B89532), a common protecting group for benzaldehyde and a valuable intermediate in organic synthesis. This document details the reaction mechanism, provides quantitative data on its formation, outlines detailed experimental protocols, and includes visual representations of the key pathways and workflows.
Core Mechanism of Acetal Formation
The formation of benzaldehyde dimethyl acetal from benzaldehyde and methanol (B129727) is a reversible acid-catalyzed nucleophilic addition reaction. The generally accepted mechanism proceeds in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the acetal.
Stage 1: Hemiacetal Formation
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (H-A). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst, A⁻) removes a proton from the oxonium ion, yielding a neutral hemiacetal.
Stage 2: Acetal Formation
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, also known as an oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.
-
Final Deprotonation: Deprotonation of the resulting oxonium ion by a base regenerates the acid catalyst and yields the final product, this compound.
Below is a graphical representation of the reaction mechanism.
Hydrolysis of Benzaldehyde dimethyl acetal kinetics
An In-depth Technical Guide to the Kinetics of Benzaldehyde (B42025) Dimethyl Acetal (B89532) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of benzaldehyde dimethyl acetal hydrolysis. It covers the underlying reaction mechanisms, quantitative kinetic data, and detailed experimental protocols, making it an essential resource for professionals in research and drug development.
Introduction
The hydrolysis of acetals, such as this compound, is a fundamental reaction in organic chemistry with significant implications for drug development, particularly in the context of prodrug design and controlled release mechanisms. Understanding the kinetics of this reaction is crucial for predicting the stability and release profiles of acetal-containing compounds under various physiological and experimental conditions. This guide summarizes key kinetic parameters and experimental methodologies to facilitate further research and application.
Reaction Mechanism
The hydrolysis of this compound is typically acid-catalyzed and proceeds in a stepwise manner. The generally accepted mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second methoxy group, ultimately yielding benzaldehyde and two molecules of methanol.[1][2][3] The overall reaction is reversible, and to drive the equilibrium towards the hydrolysis products, an excess of water is typically used.[1][2]
The mechanism can be classified under different kinetic models, such as the A-1 or A-2 mechanism, depending on the rate-determining step. In the A-1 mechanism, the unimolecular decomposition of the protonated acetal is rate-limiting.[4] In the A-2 mechanism, the bimolecular attack of water on the protonated acetal is the slow step.[4]
Quantitative Kinetic Data
The rate of hydrolysis of this compound is influenced by several factors, including temperature, catalyst, and the presence of electrolytes. The following tables summarize key quantitative data from kinetic studies.
Table 1: Kinetic Parameters for the Hydrolysis of this compound over Amberlite IR-120 Catalyst in Dioxane[5][6][7][8]
| Parameter | Equation | Temperature Range (K) |
| Equilibrium Constant (Ke) | Ke = exp(8.67 - 1880/T) mol·L-1 | 298 - 328 |
| Rate Constant (k) | k = exp(9.4 - 4915/T) L2·(g-dry resin)-1·mol-1·min-1 | 298 - 328 |
| Adsorption Equilibrium Constant of Benzaldehyde (KBA) | KBA = exp(7292/T - 24.9) L·mol-1 | 298 - 328 |
| Adsorption Equilibrium Constant of Water (KW) | KW = exp(1296/T - 4.4) L·mol-1 | 298 - 328 |
Note: T is the absolute temperature in Kelvin.
A study on the hydrolysis over an Amberlite IR-120 solid acid catalyst proposed an Eley-Rideal model, where the reaction occurs between an adsorbed water molecule and an acetal molecule in the bulk phase.[5][6][7] It was also noted that adsorbed benzaldehyde has an inhibitory effect on the reaction rate.[5][6]
Table 2: Kinetic Salt Effects on the Acid-Catalyzed Hydrolysis at 25 °C[9]
| Salt (Perchlorates) | Cation Order of Rate Enhancement | Anion Order of Rate Enhancement (for Sodium Salts) |
| Alkali Metal | Li+ < Na+ < K+ < NH4+ | NO3- < Cl- < Br- < ClO4- |
| Alkaline-Earth Metal | Mg2+ < Ca2+ < Sr2+ |
The rate of acid-catalyzed hydrolysis shows a linear response to the molar concentrations of neutral electrolytes.[8] This effect is dependent on the charge density of the cation and the pKb of the anion.[8]
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are methodologies derived from the cited literature for key experiments.
Kinetic Study using a Circulated Batch Reactor with a Heterogeneous Catalyst
This protocol is based on the study of this compound hydrolysis over an Amberlite IR-120 catalyst.[5][9][7]
Objective: To determine the kinetic parameters of the hydrolysis reaction using a solid acid catalyst.
Apparatus:
-
Circulated batch reactor
-
Thermostatic bath
-
Magnetic stirrer
-
Sampling system
-
Gas chromatograph (GC) for analysis
Materials:
-
This compound
-
Dioxane (solvent)
-
Amberlite IR-120 resin (acidic form)
-
Deionized water
-
Internal standard for GC analysis (e.g., n-heptane)
Procedure:
-
Catalyst Preparation: Wash the Amberlite IR-120 resin with deionized water and then methanol to remove impurities. Dry the resin in an oven at a specified temperature (e.g., 100 °C) to a constant weight.
-
Reaction Setup: Add a known amount of the dried catalyst to the batch reactor.
-
Reactant Mixture: Prepare a solution of this compound and water in dioxane at the desired concentrations.
-
Reaction Initiation: Add the reactant mixture to the reactor, which is maintained at a constant temperature using the thermostatic bath. Start the stirrer to ensure a uniform mixture.
-
Sampling: Withdraw samples from the reactor at regular time intervals.
-
Analysis: Analyze the samples using a gas chromatograph to determine the concentrations of this compound, benzaldehyde, and methanol. Use an internal standard for accurate quantification.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and the amount of catalyst, the rate equation and kinetic parameters can be determined.
Monitoring Hydrolysis Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from general methods for monitoring acetal hydrolysis.[10]
Objective: To monitor the real-time progress of the hydrolysis reaction.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Thermostated NMR probe
Materials:
-
This compound
-
Deuterated solvent (e.g., D2O or a mixture like CD3CN/D2O with a buffer)
-
Acid catalyst (e.g., HCl)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent within an NMR tube.
-
Initiation: Add a small, known amount of the acid catalyst to the NMR tube to initiate the hydrolysis.
-
NMR Measurement: Quickly place the NMR tube in the pre-thermostated NMR spectrometer and start acquiring spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the methoxy protons of the acetal and the concurrent increase in the intensity of the peaks for the aldehyde proton of benzaldehyde and the methyl protons of methanol.
-
Kinetic Analysis: Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time. This data can then be used to calculate the rate constant of the reaction.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for a kinetic study of the hydrolysis reaction.
Caption: General workflow for a kinetic study of acetal hydrolysis.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of Hydrolysis of this compound over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dimethyl Acetals as Protecting Groups for Aldehydes
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and materials science, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Aldehydes, with their high electrophilicity, are particularly susceptible to unwanted side reactions with nucleophiles and bases. Consequently, their temporary masking as a less reactive derivative is often essential.[1] The formation of an acetal (B89532), specifically a dimethyl acetal, is a robust and widely employed strategy for the protection of aldehydes.[1][2]
This guide provides a comprehensive technical overview of the use of dimethyl acetals as protecting groups for aldehydes. It will cover the mechanisms of formation and cleavage, stability, quantitative data on reaction conditions, and detailed experimental protocols.
A Note on Terminology: The prompt requested information on "Benzaldehyde dimethyl acetal as a protecting group for aldehydes." It is important to clarify that benzaldehyde (B42025) dimethyl acetal is the protected form of benzaldehyde itself, resulting from its reaction with methanol (B129727).[3] While it can be used in transacetalization reactions to protect diols, it is not used to protect other aldehydes. This guide will therefore focus on the correct, general strategy: the formation of dimethyl acetals from various aldehydes using methanol.
Reaction Mechanism: Protection and Deprotection
The protection of an aldehyde as a dimethyl acetal is a reversible, acid-catalyzed reaction involving two equivalents of methanol.[1]
Protection (Acetalization): The mechanism proceeds in several steps:
-
Protonation: A protic or Lewis acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: The final intermediate is deprotonated to yield the stable dimethyl acetal and regenerate the acid catalyst.
To drive the equilibrium towards the acetal product, the water generated during the reaction is typically removed, often by using a dehydrating agent like trimethyl orthoformate or through azeotropic distillation.[1][4]
Deprotection (Hydrolysis): Deprotection is the microscopic reverse of the protection mechanism.[1] It is achieved by treating the acetal with aqueous acid. The presence of excess water drives the equilibrium back towards the aldehyde.[4]
Figure 1. General mechanism for acetal protection and deprotection.
Stability Profile
Dimethyl acetals are valued for their distinct stability profile. They are highly stable under neutral to strongly basic conditions.[1] This robustness makes them an excellent choice for syntheses involving:
-
Strongly basic reagents (e.g., hydroxides, alkoxides).
-
Organometallic reagents (e.g., Grignard reagents, organolithiums).[2][5][6]
-
Metallo-hydride reducing agents (e.g., LiAlH₄, NaBH₄).[2][4][5]
-
Catalytic hydrogenation and most non-acidic oxidizing conditions.[5]
Conversely, acetals are readily cleaved under mild acidic conditions, particularly in the presence of water.[1][4] This lability to acid allows for their selective removal without affecting other acid-stable functional groups.
Quantitative Data
The following tables summarize typical conditions for the protection of aldehydes as dimethyl acetals and their subsequent deprotection. Yields are generally high for both processes.
Table 1: Protection of Aldehydes as Dimethyl Acetals
| Substrate | Catalyst / Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Various Aldehydes | 0.1 mol% HCl | Methanol | Ambient | 30 min | >95% (conversion) |
| Aromatic/Aliphatic Aldehydes | HC(OMe)₃, TsOH | Methanol | RT - Reflux | 1 - 12 h | 91 - 100% |
| Various Aldehydes & Ketones | Perchloric acid on SiO₂ | Methanol | Ambient | Varies | High |
| Aldehydes | Pyridinium Salt Derivatives | Methanol | Ambient | Varies | High |
Data sourced from references[4][7][8][9][10]. Conditions and yields can vary based on the specific substrate.
Table 2: Deprotection of Dimethyl Acetals
| Substrate | Catalyst / Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Various Acetals | Pyr·TsOH | Acetone (B3395972) / H₂O | 75 °C | 9 h | 96% |
| Various Acetals | p-Toluenesulfonic acid (cat.) | Acetone / H₂O | Room Temp | Varies | High |
| Various Acetals | Dilute HCl | Acetone / H₂O | Room Temp | Varies | High |
| Various Acetals | Er(OTf)₃ | Wet Nitromethane | Room Temp | Varies | High |
Data sourced from references[1][4][7][11]. The choice of acid catalyst and conditions depends on the sensitivity of other functional groups in the molecule.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of aldehydes. Researchers should optimize conditions for their specific substrates.
Protocol 1: Protection of an Aldehyde as a Dimethyl Acetal
This procedure describes a general method using an acid catalyst and a dehydrating agent.
Materials:
-
Aldehyde (1.0 eq)
-
Methanol (can be used as solvent)
-
Trimethyl orthoformate (1.5 - 2.0 eq) as a dehydrating agent[1][4]
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst (0.01 - 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add trimethyl orthoformate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.[1]
-
Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude dimethyl acetal. The product can be purified further by column chromatography or distillation if necessary.[1]
Protocol 2: Deprotection of a Dimethyl Acetal
This protocol describes the standard acid-catalyzed hydrolysis to regenerate the aldehyde.
Materials:
-
Dimethyl acetal (1.0 eq)
-
Acetone and Water (e.g., 10:1 v/v)[1]
-
p-Toluenesulfonic acid or dilute HCl (catalytic amount)[1][11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the dimethyl acetal in a mixture of acetone and water in a round-bottom flask.[1]
-
Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).[1]
-
Stir the mixture at room temperature and monitor by TLC or GC until the starting material has been consumed.
-
Neutralize the acid catalyst by carefully adding saturated aqueous NaHCO₃ solution.[1]
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic sequence where an aldehyde is protected to allow for a selective reaction elsewhere in the molecule.
Figure 2. A generalized workflow for using acetal protection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. scentree.co [scentree.co]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synarchive.com [synarchive.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) dimethyl acetal (B89532), also known as α,α-dimethoxytoluene, is a valuable organic compound widely utilized in synthetic organic chemistry. Its primary application lies in the protection of the aldehyde functional group in benzaldehyde. The acetal group is stable under neutral to basic conditions, effectively shielding the reactive aldehyde from undesired reactions during multi-step syntheses. The protecting group can be readily removed under acidic conditions to regenerate the original aldehyde. This application note provides detailed protocols for the synthesis of benzaldehyde dimethyl acetal from benzaldehyde and methanol (B129727), summarizes key quantitative data, and illustrates the reaction workflow.
Reaction and Mechanism
The synthesis of this compound is an acid-catalyzed nucleophilic addition reaction.[1] In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of a hemiacetal, which then reacts with a second molecule of methanol to form the stable dimethyl acetal. The overall reaction is reversible and driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| Typical Yield | >90% | [1] |
| Boiling Point | 87-89 °C / 18 mmHg | [3][4] |
| Density | 1.014 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.493 | [3][4] |
| ¹H NMR (CDCl₃, 90 MHz) | δ 7.47-7.27 (m, 5H, Ar-H), 5.38 (s, 1H, CH(OCH₃)₂), 3.30 (s, 6H, OCH₃) | [5] |
| ¹³C NMR (CDCl₃, 22.53 MHz) | δ 138.23, 128.44, 128.20, 126.77, 103.26, 52.64 | [5] |
Experimental Protocols
This section details two common protocols for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Acetalization at Room Temperature
This protocol is a straightforward and efficient method suitable for standard laboratory settings.
Materials:
-
Benzaldehyde
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (e.g., 10 mmol, 1.06 g) in anhydrous methanol (40 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, neutralize the acid catalyst by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by vacuum distillation.
Protocol 2: Acetalization with Heating
This protocol can be used to accelerate the reaction.
Materials:
-
Benzaldehyde
-
Methanol
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
To a solution of benzaldehyde (0.7 mmol) in DMF (2 mL), add methanol (excess), this compound (0.8 mmol as a reference), and p-TsOH·H₂O (0.07 mmol).
-
Stir the mixture at 80 °C for 2 hours.[6]
-
Quench the reaction with triethylamine (0.14 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.[6]
Diagrams
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.
Caption: Mechanism of acid-catalyzed acetal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]
- 3. This compound 99 1125-88-8 [sigmaaldrich.com]
- 4. 苯甲醛二甲缩醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1125-88-8 | TCI AMERICA [tcichemicals.com]
Application Note: Acetalization of Benzaldehyde with Trimethyl Orthoformate
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Acetals are one of the most common and stable protecting groups for aldehydes and ketones, offering robust resistance to nucleophiles, bases, and many oxidizing and reducing agents.[1] The acetalization of benzaldehyde (B42025) to form benzaldehyde dimethyl acetal (B89532) is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[2] Trimethyl orthoformate (TMOF) serves as an excellent reagent for this purpose, acting as both a source of the methoxy (B1213986) groups and an efficient dehydrating agent.[1] TMOF reacts with the water generated during the reaction to form methanol (B129727) and methyl formate, driving the equilibrium towards the acetal product.[1] This application note details various protocols for this reaction, summarizes quantitative data from different catalytic systems, and provides visual diagrams of the reaction mechanism and experimental workflow.
Reaction Mechanism
The acetalization of benzaldehyde with trimethyl orthoformate is typically catalyzed by a Brønsted or Lewis acid.[1] The general mechanism involves several key steps:
-
Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol (either present as a solvent or generated from TMOF and water) attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion.
-
Final Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.
-
Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final benzaldehyde dimethyl acetal product.
Caption: Acid-catalyzed mechanism for the acetalization of benzaldehyde.
Quantitative Data Summary
The efficiency of the acetalization of benzaldehyde with trimethyl orthoformate is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Catalyst | Benzaldehyde (equiv.) | TMOF (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tropylium (B1234903) tetrafluoroborate (B81430) | 1.0 | 2.0 | Acetonitrile (B52724) | 70 | 5 | 92 | [3] |
| p-Toluenesulfonic acid | 1.0 | 1.1 | Toluene (B28343)/MeOH | 50 | 2-3 | 95.5 | [2] |
| Hydrochloric acid (0.1 mol%) | 1.0 | (as solvent) | Methanol | Ambient | 0.5 | >95 (conv.) | [4] |
| Tb-Ox MOF | 1.0 | (as solvent) | Methanol | 50 | 12 | ~90 | [5] |
| Er-Ox MOF | 1.0 | (as solvent) | Methanol | 50 | 12 | ~87 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended for use by trained researchers in a laboratory setting.
Protocol 1: Acetalization using Tropylium Tetrafluoroborate Catalyst
This protocol is adapted from a procedure utilizing an organic Lewis acid catalyst.[3]
Materials:
-
Benzaldehyde (0.5 mmol)
-
Trimethyl orthoformate (1.0 mmol, 2 equiv.)
-
Tropylium tetrafluoroborate (0.025 mmol, 5 mol%)
-
Dry acetonitrile (0.6 mL)
-
Stirrer bar and reaction vial
-
Argon atmosphere setup
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (n-pentane, diethyl ether, triethylamine)
Procedure:
-
Under an argon atmosphere, add benzaldehyde, trimethyl orthoformate, and tropylium tetrafluoroborate to a reaction vial containing a stirrer bar.
-
Add dry acetonitrile (0.6 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 70°C.
-
Maintain stirring at 70°C for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel using a solvent system of n-pentane/diethyl ether/triethylamine (92/6/2) to yield pure (dimethoxymethyl)benzene.[3]
Protocol 2: Acetalization using p-Toluenesulfonic Acid (p-TsOH) Catalyst
This protocol is based on a method described for substituted benzaldehydes.[2]
Materials:
-
3-Bromobenzaldehyde (B42254) (0.2 mol)
-
Trimethyl orthoformate (0.22 mol, 1.1 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 g)
-
Methanol (8 mL)
-
Toluene (80 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Water
Procedure:
-
Dissolve 3-bromobenzaldehyde, p-TsOH, and methanol in toluene in a suitable reaction flask.
-
At room temperature, add trimethyl orthoformate dropwise to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Heat the reaction mixture to approximately 50°C and maintain stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Add 80 mL of 5% Na₂CO₃ aqueous solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 80 mL of water.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the 3-bromothis compound product.[2]
Process Visualization: Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: General laboratory workflow for benzaldehyde acetalization.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. CN1297874A - Preparation of benzaldehyde dialkyl acetal or substituted benzaldehyde dialkyl acetal - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of Benzaldehyde Dimethyl Acetal in Glycoside Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex oligosaccharides is a cornerstone of advancing glycobiology and therapeutic innovation. Benzaldehyde (B42025) dimethyl acetal (B89532) serves as a critical reagent in this field, enabling the formation of benzylidene acetals as temporary protecting groups for diols in carbohydrate chemistry. This application note details the protocols for the protection of glycosides using this versatile reagent, its subsequent regioselective manipulation, and its application in the synthesis of complex structures such as the LewisX trisaccharide.
The benzylidene acetal protecting group is most commonly used for the simultaneous protection of the 4- and 6-hydroxyl groups of pyranosides, forming a six-membered ring.[1][2] This not only shields these positions from unwanted reactions but also confers conformational rigidity to the pyranose ring, which can influence the stereochemical outcome of glycosylation reactions. The true synthetic power of the benzylidene acetal, however, lies in its ability to be regioselectively opened under reductive conditions to furnish either a 4-O-benzyl or a 6-O-benzyl ether, thereby exposing a single hydroxyl group for further glycosylation.[3][4]
Formation of 4,6-O-Benzylidene Acetals: Comparative Protocols
The formation of a 4,6-O-benzylidene acetal can be achieved through several methods, with the choice of catalyst influencing reaction time and conditions. Here, we compare the traditional acid-catalyzed method using p-toluenesulfonic acid (p-TsOH) with a more modern and efficient approach utilizing copper(II) triflate (Cu(OTf)₂).[1]
| Parameter | p-TsOH Catalyzed Method | Cu(OTf)₂ Catalyzed Method |
| Substrate | Salicin (B1681394) (0.7 mmol) | Generic Diol (1 mmol) |
| Reagent | Benzaldehyde dimethyl acetal (0.8 mmol) | This compound (1.2 mmol) |
| Catalyst | p-TsOH·H₂O (0.07 mmol) | Cu(OTf)₂ (0.05–0.1 mmol) |
| Solvent | DMF (2 mL) | Acetonitrile (B52724) (10 mL) |
| Temperature | 80 °C | Room Temperature |
| Reaction Time | 2 hours | < 1 hour |
| Yield | 63% | Generally high |
| Reference | [1] |
Experimental Protocols
Protocol 1: 4,6-O-Benzylidene Acetal Formation using p-TsOH
This protocol describes the protection of the 4- and 6-hydroxyl groups of salicin.
Materials:
-
Salicin
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve salicin (200 mg, 0.7 mmol) in DMF (2 mL).
-
Add this compound (125 µL, 0.8 mmol) and p-TsOH·H₂O (12 mg, 0.07 mmol) to the solution.
-
Stir the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, quench the reaction with triethylamine (19 µL, 0.14 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (10:90 to 85:15) to yield the 4,6-O-benzylidene protected salicin as a white solid (165 mg, 63%).
Protocol 2: Efficient 4,6-O-Benzylidene Acetal Formation using Cu(OTf)₂
This protocol provides a rapid and efficient method for benzylidene acetal formation at room temperature.[1]
Materials:
-
Substrate diol
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetonitrile
-
Triethylamine
-
Silica gel for purification
Procedure:
-
To a solution of the diol (1 mmol) in acetonitrile (10 mL), add this compound (1.2 mmol).[1]
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the catalyst by adding triethylamine (0.2 mmol).[1]
-
The product can often be purified directly by silica gel column chromatography without an aqueous work-up.[1]
Regioselective Reductive Opening of Benzylidene Acetals
A key advantage of the benzylidene acetal is its susceptibility to regioselective reductive opening, providing access to partially benzylated glycosides. The choice of reagents dictates which hydroxyl group is liberated.
Protocol 3: Regioselective Reductive Opening to Afford a Free 4-OH Group
This protocol details the opening of a 4,6-O-benzylidene acetal to yield a 6-O-benzyl ether, thus exposing the hydroxyl group at the 4-position for subsequent glycosylation.
Materials:
-
4,6-O-Benzylidene protected glycoside
-
Triethylsilane (Et₃SiH)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves 4 Å
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzylidene-protected glycoside (1.0 equiv.) in dry CH₂Cl₂ (10 mL/mmol) under an argon atmosphere.[5]
-
Add activated molecular sieves 4 Å (0.5–1 g/mmol ) and stir at room temperature for 30-60 minutes.[5]
-
Cool the mixture to -78 °C.[5]
-
Add Et₃SiH (2.0–3.0 equiv.) followed by TfOH (2.0–3.0 equiv.).[5]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]
-
Quench the reaction by adding dry NEt₃ and MeOH.[5]
-
Dilute the mixture with ethyl acetate or CH₂Cl₂ and wash with saturated aqueous NaHCO₃, water, and brine.[5]
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the residue by silica gel column chromatography to obtain the desired product.[5]
Application in Complex Oligosaccharide Synthesis: A One-Pot Approach
The strategic use of benzylidene acetals is exemplified in one-pot reactions that combine glycosylation and the reductive opening of the acetal, streamlining the synthesis of complex oligosaccharides.[6]
One-Pot Synthesis of a Protected LewisX Trisaccharide
A notable application is the synthesis of a protected LewisX trisaccharide.[6] This involves the triflic acid (TfOH) promoted glycosylation of a 2-azido-2-deoxyglucoside with a fucosyl donor, followed by the in-situ reductive opening of the newly formed disaccharide's benzylidene acetal with TfOH and triethylsilane. The resulting disaccharide acceptor, now with a free hydroxyl group, is then glycosylated with a galactosyl donor to afford the protected LewisX trisaccharide in an excellent yield of 67%.[6]
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams outline the key steps and relationships in the application of this compound in glycoside synthesis.
Figure 1: One-pot glycosylation and reductive opening workflow.
Figure 2: Mechanism of benzylidene acetal formation.
Figure 3: Regioselective reductive opening of benzylidene acetal.
References
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzaldehyde Dimethyl Acetal for Diol Protection in Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benzaldehyde (B42025) dimethyl acetal (B89532) as a protecting group for diols in carbohydrate chemistry. This method is crucial for the regioselective protection of hydroxyl groups, enabling selective modifications at other positions of the carbohydrate scaffold, a key step in the synthesis of complex carbohydrates and glycoconjugates for drug development and other applications.
Introduction
In the intricate field of carbohydrate synthesis, the selective protection of hydroxyl groups is paramount. The benzylidene acetal is a widely utilized protecting group for 1,2- and 1,3-diols, offering stability under a range of reaction conditions and allowing for subsequent selective deprotection.[1][2] The use of benzaldehyde dimethyl acetal for this purpose presents a mild and effective alternative to the direct use of benzaldehyde, often requiring less harsh conditions.[3] This method is particularly effective for the regioselective protection of the 4,6-hydroxyl groups of pyranosides, forming a six-membered ring.[3][4]
Reaction Mechanism
The formation of a benzylidene acetal from a diol and this compound is an acid-catalyzed transacetalation reaction. The mechanism involves the protonation of one of the methoxy (B1213986) groups of the this compound, followed by the elimination of methanol (B129727) to form an oxocarbenium ion. A hydroxyl group from the carbohydrate then attacks this electrophilic species. Subsequent protonation of the remaining methoxy group and its elimination as methanol, followed by intramolecular attack by the second hydroxyl group of the diol, leads to the formation of the cyclic benzylidene acetal.[3][5][6]
Caption: Acid-catalyzed mechanism of benzylidene acetal formation.
Experimental Protocols
Several methods have been developed for the protection of carbohydrate diols using this compound. The choice of catalyst and solvent system can significantly influence reaction time and yield. Below are detailed protocols for common procedures.
Protocol 1: Camphor-10-sulfonic Acid (CSA) Catalyzed Benzylidene Acetal Formation
This protocol describes the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside using CSA as a catalyst in dimethylformamide (DMF).
Materials:
-
Methyl-α-D-glucopyranoside
-
This compound
-
Camphor-10-sulfonic acid (CSA)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl-α-D-glucopyranoside (1 equivalent) in dry DMF.
-
Add this compound (1.2 - 2 equivalents).[7]
-
Add a catalytic amount of camphor-10-sulfonic acid (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane) to afford the desired methyl 4,6-O-benzylidene-α-D-glucopyranoside.[7]
Protocol 2: Copper(II) Trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) Catalyzed Benzylidene Acetal Formation
This method offers a rapid and efficient alternative using a Lewis acid catalyst.[4]
Materials:
-
Carbohydrate diol (e.g., methyl α-D-glucopyranoside)
-
This compound
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile
-
Triethylamine (Et₃N)
-
Silica gel for purification
Procedure:
-
To a solution of the diol (1 equivalent) in anhydrous acetonitrile, add this compound (1.2 equivalents).[4]
-
Add Cu(OTf)₂ (0.05–0.1 mmol).[4]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1 hour.[4][8]
-
The product can often be purified directly by silica gel column chromatography without an aqueous work-up.[8][9]
Protocol 3: Zinc Chloride (ZnCl₂) Catalyzed Benzylidene Acetal Formation
A traditional method for benzylidene acetal formation that can also be adapted for this compound.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde
-
Freshly fused and powdered zinc chloride (ZnCl₂)
-
Water
-
Hexane
-
Chloroform
-
Ether
Procedure:
-
A mixture of methyl α-D-glucopyranoside (0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[10]
-
The resulting mixture is poured slowly into cold water with stirring.[10]
-
Hexane is added, and the mixture is stirred to help remove excess benzaldehyde.[10]
-
The product is collected by filtration, washed with cold water, and dried under vacuum.[10]
-
Recrystallization from chloroform–ether affords the pure product.[10]
Data Presentation: Comparison of Protocols
| Catalyst | Substrate | Reagent | Solvent | Temp. | Time | Yield | Reference |
| CSA | Methyl-α-D-glucopyranoside | This compound | DMF | RT | Several hours | 76% | [7] |
| Cu(OTf)₂ | Diol | This compound | Acetonitrile | RT | < 1 hour | - | [4][8] |
| ZnCl₂ | Methyl α-D-glucopyranoside | Benzaldehyde | None | RT | 48 hours | 63% | [10] |
| p-TsOH | Methyl α-D-glucopyranoside | This compound | Acetonitrile | 82 °C | 2 hours | - | [3] |
Note: Yields are highly substrate-dependent and the provided values are as reported in the cited literature for specific examples.
Experimental Workflow
The general workflow for the protection of a carbohydrate diol with this compound followed by a subsequent reaction and deprotection is outlined below.
Caption: General workflow for carbohydrate diol protection and modification.
Deprotection of Benzylidene Acetals
The removal of the benzylidene acetal is a critical step to liberate the diol after other synthetic transformations have been completed. Several methods are available, and the choice depends on the stability of other protecting groups in the molecule.
-
Acidic Hydrolysis: Benzylidene acetals can be cleaved under acidic conditions, for instance, with aqueous acetic acid.[1][2]
-
Hydrogenolysis: A common and mild method for deprotection is catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C).[1][2]
-
Catalytic Transfer Hydrogenation: An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation with reagents like triethylsilane and Pd/C in methanol at room temperature, which can provide excellent yields.[1][11][12]
Conclusion
The use of this compound for the protection of diols in carbohydrates is a versatile and efficient method. The choice of catalyst allows for tuning of the reaction conditions to suit the specific substrate and desired outcome. The stability of the resulting benzylidene acetal and the various methods available for its removal make it a valuable tool in the synthesis of complex carbohydrates for research and drug development.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. [PDF] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C | Semantic Scholar [semanticscholar.org]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Benzylidene Acetal Formation Using Copper(II) Triflate
Introduction
The protection of diols is a fundamental and frequently employed strategy in the multistep synthesis of complex molecules, particularly in carbohydrate chemistry. The benzylidene acetal (B89532) is a robust and versatile protecting group for 1,2- and 1,3-diols. Traditionally, the formation of these acetals requires strong acid catalysts such as p-toluenesulfonic acid (TsOH) or 10-camphorsulfonic acid (CSA), often necessitating elevated temperatures and prolonged reaction times of several hours. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), a powerful and efficient Lewis acid catalyst, offers a remarkable alternative for this transformation. The use of Cu(OTf)₂ facilitates a rapid and mild protocol for benzylidene acetal formation, allowing the reaction to proceed to completion typically within an hour at room temperature. This method is noted for its high efficiency, ease of product isolation, and excellent regioselectivity, particularly in the protection of 4,6-diols in pyranoside structures.
Key Advantages of Cu(OTf)₂ Catalysis:
-
Mild Reaction Conditions: The reaction proceeds smoothly at ambient temperature.
-
Rapid Conversion: Reaction times are significantly reduced, often completing within one hour.
-
High Efficiency: The catalyst is effective in low catalytic amounts.
-
Simple Workup: Product isolation is often straightforward, sometimes involving direct purification without an aqueous workup.
-
High Regioselectivity: In substrates with multiple diol functionalities, such as mannosides, Cu(OTf)₂ can selectively catalyze the formation of the 4,6-O-benzylidene acetal, whereas traditional catalysts might yield mixtures of products.
Data Summary
The Cu(OTf)₂-catalyzed benzylidene acetal formation is applicable to a range of diol substrates. The following table summarizes typical reaction conditions and reported yields for the protection of various carbohydrate-derived diols.
| Substrate (Diol) | Benzaldehyde (B42025) Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | 5 - 10 | Acetonitrile (B52724) | < 1 | High |
| Methyl α-D-mannopyranoside | This compound | 5 - 10 | Acetonitrile | < 1 | High |
| Generic 1,2- or 1,3-Diol | This compound | 5 - 10 | Acetonitrile | < 1 | High |
Note: Yields are generally reported as "high" or "excellent" in the literature for this protocol. Specific quantitative yields may vary based on the exact substrate and reaction scale.
Experimental Protocol
This protocol describes a general and efficient method for the formation of a benzylidene acetal from a diol using a catalytic amount of Cu(OTf)₂.
Materials:
-
Substrate diol (e.g., a pyranoside)
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
-
Thin-layer chromatography (TLC) plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Rotary evaporator
-
High-vacuum pump
-
Ultrasonic bath (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substrate diol (1.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (10 mL per 1 mmol of diol) to the flask. Stir the mixture until the diol is fully dissolved. If the substrate has poor solubility, sonication may be used to facilitate dissolution.
-
Addition of Reagents: To the stirred solution, add this compound (1.2 mmol, 1.2 equivalents).
-
Catalyst Addition: Add copper(II) triflate (0.05–0.1 mmol, 5–10 mol%) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically within 1 hour).
-
Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol, 2 equivalents relative to the catalyst).
-
Workup and Purification:
-
Method A (Direct Purification): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be directly purified by silica gel column chromatography to yield the pure benzylidene acetal.
-
Method B (Aqueous Workup): If the product precipitates from the reaction mixture, it can be isolated by filtration through a glass filter. Wash the collected solid with an appropriate solvent and water. If the product is soluble, concentrate the reaction mixture, redissolve it in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for subsequent purification by chromatography.
-
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed logical relationship in the catalytic cycle for the benzylidene acetal formation.
Caption: Experimental workflow for Cu(OTf)₂-catalyzed benzylidene acetal formation.
Caption: Logical flow of the key steps in the catalytic formation of benzylidene acetals.
Application Notes and Protocols: Deprotection of Benzaldehyde Dimethyl Acetal under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal (B89532) protecting groups are frequently employed in multi-step organic synthesis to mask the reactivity of carbonyl functionalities. Benzaldehyde (B42025) dimethyl acetal is a common protecting group for benzaldehyde, offering stability under neutral to basic conditions. The selective and efficient removal of this group, a process known as deprotection, is a critical step to regenerate the aldehyde for subsequent transformations. This document provides detailed protocols and quantitative data for the acid-catalyzed deprotection of benzaldehyde dimethyl acetal, a widely utilized method in synthetic chemistry.
Reaction Mechanism
The deprotection of this compound in the presence of an acid catalyst proceeds via a two-step mechanism involving hydrolysis. The reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the aldehyde.
-
Protonation and Formation of an Oxonium Ion: The reaction is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst (H-A). This protonation creates a good leaving group (methanol). The subsequent departure of methanol (B129727) results in the formation of a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water and Deprotonation: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This is followed by deprotonation of the resulting intermediate to yield a hemiacetal. The hemiacetal is then further protonated, leading to the elimination of a second molecule of methanol and the formation of the final benzaldehyde product, regenerating the acid catalyst in the process.
Caption: Acid-catalyzed deprotection mechanism of this compound.
Quantitative Data Summary
The efficiency of the deprotection of this compound is influenced by the choice of acid catalyst, solvent, temperature, and reaction time. The following table summarizes various reported conditions and their corresponding outcomes.
| Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| 0.1 M HCl | Water / 4-propylguaiacol | Room Temp | > 60 min | Moderate | [1] |
| 0.1 M HCl | Water / 4-propylguaiacol | 60 | ~20 min | High | [1] |
| 0.1 M HCl | Water / 4-propylguaiacol | 90 | < 10 min | High | [1] |
| Silica (B1680970) Sulfuric Acid / Wet SiO₂ | Toluene (B28343) | 60-70 | 60 min | Quantitative | [2] |
| Amberlyst-15 | Chloroform | Room Temp | Overnight | High | [3] |
| p-TsOH·H₂O | DMF | 80 | 2 hours | 63 (as protected diol) | (Note: This is a transacetalization reaction) |
Experimental Protocols
Below are detailed protocols for the deprotection of this compound using different acidic catalysts.
Protocol 1: Deprotection using a Homogeneous Acid Catalyst (e.g., HCl)
This protocol describes a general procedure for the deprotection using a mineral acid in an aqueous/organic solvent system.
Materials:
-
This compound
-
Acetone (B3395972) (or other suitable organic solvent like THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetone or THF) in a round-bottom flask. The concentration is typically in the range of 0.1-0.5 M.
-
Add aqueous hydrochloric acid (e.g., 1M HCl, 0.1-1.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzaldehyde.
-
If necessary, the product can be further purified by column chromatography or distillation.
Protocol 2: Deprotection using a Heterogeneous Acid Catalyst (Silica Sulfuric Acid)
This method utilizes a solid-supported acid, which can be easily removed by filtration, simplifying the workup procedure.[2]
Materials:
-
This compound
-
Silica sulfuric acid
-
Wet SiO₂ (60% w/w)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation of Silica Sulfuric Acid: In a well-ventilated fume hood, add chlorosulfonic acid (0.2 mol) dropwise to silica gel (60.0 g) in a suction flask over 30 minutes at room temperature. HCl gas will evolve. After the addition is complete, shake the mixture for 30 minutes to obtain silica sulfuric acid as a white solid.
-
In a round-bottom flask, combine this compound (1.0 eq), silica sulfuric acid (approx. 4 molar eq relative to the acetal), and wet SiO₂ (60% w/w, same weight as silica sulfuric acid).
-
Add toluene as the solvent (e.g., 3 mL for 0.25 mmol of acetal).
-
Heat the mixture at 60-70 °C with vigorous stirring for approximately 60 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Wash the solid residue with a suitable organic solvent (e.g., dichloromethane).
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the benzaldehyde product.
Caption: General experimental workflow for acetal deprotection.
Conclusion
The deprotection of this compound under acidic conditions is a reliable and versatile transformation in organic synthesis. The choice of the acid catalyst, whether homogeneous or heterogeneous, can be tailored to the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired ease of purification. The provided protocols and data serve as a comprehensive guide for researchers to effectively plan and execute this important deprotection step.
References
Application of Benzaldehyde Dimethyl Acetal in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) dimethyl acetal (B89532) is a versatile and highly valuable reagent in the field of pharmaceutical synthesis. Its primary application lies in its role as an efficient protecting group for 1,2- and 1,3-diols, forming a benzylidene acetal. This protection strategy is of paramount importance in the synthesis of complex molecules, particularly in carbohydrate chemistry and the synthesis of nucleoside analogues, which are foundational to many therapeutic agents. The benzylidene acetal group is stable under a variety of reaction conditions, yet can be selectively removed, making it an ideal tool for multi-step synthetic routes. This document provides detailed application notes and experimental protocols for the use of benzaldehyde dimethyl acetal in pharmaceutical synthesis.
Key Applications in Pharmaceutical Synthesis
The principal function of this compound in pharmaceutical manufacturing is the protection of diol functionalities. This is particularly crucial in the synthesis of:
-
Carbohydrate-based therapeutics: Many antibiotics, anticancer agents, and vaccines are derived from or contain carbohydrate moieties. The selective protection of hydroxyl groups is essential to control regioselectivity and stereoselectivity during glycosylation and other transformations.
-
Nucleoside analogues: These compounds are the backbone of numerous antiviral and anticancer drugs. The ribose or deoxyribose sugar part of these molecules often requires protection of its diol to allow for selective modification of the nucleobase or other parts of the sugar.
-
Bioactive natural products: The total synthesis of complex natural products with pharmaceutical applications frequently involves intermediates with multiple hydroxyl groups that need to be masked.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the formation of benzylidene acetals using this compound, along with quantitative data from cited examples.
Benzylidene Acetal Protection of Diols with Copper(II) Triflate Catalyst
This protocol describes a rapid and efficient method for the protection of diols using this compound catalyzed by copper(II) triflate.[1] This method is notable for its mild reaction conditions and high efficiency.
Experimental Protocol:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL), add this compound (1.2 mmol).
-
Add copper(II) triflate (Cu(OTf)₂; 0.05–0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N; 0.2 mmol).
-
The product can be purified directly by silica (B1680970) gel column chromatography without an aqueous work-up.
Quantitative Data for Benzylidene Acetal Formation:
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Generic Diol | Cu(OTf)₂ | Acetonitrile | 1 | High | [1] |
Regioselective Benzylidene Acetal Protection of Salicin (B1681394)
This example demonstrates the regioselective protection of the 4,6-hydroxyl groups of the glucose moiety in salicin, a natural product with anti-inflammatory properties.
Experimental Protocol:
-
Dissolve salicin (200 mg, 0.7 mmol) in N,N-dimethylformamide (DMF; 2 mL).
-
Add this compound (125 µL, 0.8 mmol) to the solution.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O; 12 mg, 0.07 mmol).
-
Stir the mixture at 80 °C for 2 hours.
-
Monitor the reaction by UPLC.
-
After completion, quench the reaction with triethylamine (19 µL, 0.14 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate:hexane = 10:90 to 85:15) to yield the product as a white solid.
Quantitative Data for Salicin Protection:
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Salicin | This compound, p-TsOH·H₂O | DMF | 80 | 2 | 63 |
Protection of Diols in the Synthesis of Andrographolide (B1667393) Derivatives
This compound is used to protect the C-3 and C-19 hydroxyls of andrographolide, a natural product with a wide range of biological activities, including anticancer and anti-inflammatory effects.
Experimental Protocol:
-
To a solution of andrographolide in dichloromethane (B109758) (DCM), add this compound.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction mixture at a temperature ranging from 0 °C to room temperature for 12 hours.
-
Upon completion, work up the reaction and purify the product to yield 3,19-benzylidene andrographolide.
Quantitative Data for Andrographolide Protection:
| Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Andrographolide | This compound, p-TsOH | DCM | 0 °C to rt | 12 | 95 |
Deprotection of Benzylidene Acetals
The removal of the benzylidene acetal protecting group is a critical step in the synthetic sequence. Various methods are available, allowing for deprotection under different conditions to ensure compatibility with other functional groups in the molecule.
Common Deprotection Protocols:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., acetic acid in water, trifluoroacetic acid) effectively cleaves the acetal.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) can be used for deprotection. A milder alternative is catalytic transfer hydrogenation using triethylsilane and Pd/C.[2]
-
Lewis Acid Catalysis: Reagents like tin(II) chloride can selectively deprotect benzylidene acetals in the presence of other protecting groups.[3]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reactions and workflows described in this document.
Caption: General scheme for benzylidene acetal protection of a diol.
Caption: Common deprotection pathways for benzylidene acetals.
Caption: General experimental workflow for diol protection.
Conclusion
This compound is an indispensable reagent in the synthetic chemist's toolbox, particularly for the synthesis of complex pharmaceuticals. Its ability to efficiently and selectively protect diols as benzylidene acetals allows for intricate molecular manipulations that would otherwise be challenging. The protocols and data presented herein provide a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical research and development.
References
Application Note: Quantitative Analysis of Benzaldehyde Dimethyl Acetal in Complex Mixtures by GC-MS
Introduction
Benzaldehyde (B42025) dimethyl acetal (B89532) is a significant aromatic compound used as a flavoring agent in food products and a precursor in various chemical syntheses.[1] Its analysis in complex matrices, such as food, beverages, or environmental samples, presents challenges due to potential interferences that can affect accuracy and precision. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like benzaldehyde dimethyl acetal from intricate mixtures.[2][3] This application note provides a detailed protocol for the reliable identification and quantification of this compound using GC-MS, tailored for researchers, scientists, and professionals in drug development and quality control.
Principle
The methodology combines the high separation efficiency of gas chromatography (GC) with the definitive identification capabilities of mass spectrometry (MS). The sample is first vaporized and separated based on the analyte's volatility and interaction with a capillary column.[3] Subsequently, the eluted compounds are ionized, typically by electron impact (EI), causing fragmentation into characteristic ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[4][5]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte.[6][7] The choice of method depends on the sample matrix.
a) Liquid Samples (e.g., Beverages, Perfumes)
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Toluene-d8, Anisole) to a known volume of the liquid sample to a final concentration of approximately 1 µg/mL.[4][5]
-
Liquid-Liquid Extraction (LLE):
-
Transfer the spiked sample to a separatory funnel.
-
Add an equal volume of a volatile, water-immiscible organic solvent such as dichloromethane (B109758) or hexane.[6]
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer containing the analyte.
-
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Final Preparation: Transfer the final extract into a 2 mL GC autosampler vial for analysis.[8]
b) Solid and Semi-Solid Samples (e.g., Food Products, Polymers)
-
Homogenization: Homogenize a weighed amount (e.g., 1-5 g) of the sample.
-
Internal Standard Spiking: Add the internal standard to the homogenized sample.
-
Solid-Phase Extraction (SPE):
-
Dissolve the spiked sample in a suitable solvent (e.g., methanol, acetone).[2]
-
Choose an SPE cartridge with a sorbent that retains the analyte while allowing matrix interferences to pass through (a C18 or silica (B1680970) cartridge is often suitable for aromatic compounds).[7]
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the this compound with a small volume of a strong solvent (e.g., ethyl acetate).
-
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.[6]
-
Final Preparation: Transfer the extract to a GC autosampler vial.[8]
Instrument Configuration and Calibration
a) GC-MS Parameters Optimal instrument settings are crucial for achieving good chromatographic resolution and sensitivity. The parameters provided in Table 2 are a typical starting point and may require optimization.
b) Calibration Standards Prepare a series of calibration standards by diluting a stock solution of this compound in a suitable solvent (e.g., dichloromethane) to cover the expected concentration range in the samples. Each calibration standard must contain the internal standard at the same concentration used for the samples.[4][9]
Data Presentation and Results
Identification
This compound is identified by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should match the reference spectrum from a commercial library like NIST or a previously analyzed standard.[10] The primary characteristic ions for this compound are detailed in Table 1.
Table 1: Characteristic Mass Fragments of this compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity (%) |
|---|---|---|
| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion) | Low |
| 121 | [M - OCH₃]⁺ | 100 (Base Peak)[1] |
| 105 | [C₆H₅CO]⁺ | ~50-60[1] |
| 91 | [C₇H₇]⁺ | ~15 |
| 77 | [C₆H₅]⁺ | ~30-70[1][11] |
| 51 | [C₄H₃]⁺ | ~20-25[1] |
Note: Relative intensities can vary slightly between instruments.
Quantification
Quantification is performed by constructing a calibration curve. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of this compound in the samples is then determined from this curve using their measured peak area ratios.
Table 2: Recommended GC-MS Operating Parameters
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5] |
| Inlet Mode | Splitless |
| Injection Volume | 1 µL[4] |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[4] |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification |
| SIM Ions (m/z) | 121, 105, 77 |
Table 3: Representative Quantitative Performance Data
| Parameter | Typical Value |
|---|---|
| Retention Time (RT) | 10-15 min (Varies with exact GC program) |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L[12] |
| Limit of Quantification (LOQ) | 0.05 - 0.15 mg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
Note: These values are highly dependent on the matrix and specific instrument conditions.
Visualizations
Workflow and Fragmentation Diagrams
The following diagrams illustrate the experimental workflow and the primary fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of complex samples.
Caption: Key fragmentation pathway of this compound in EI-MS.
References
- 1. This compound | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. youtube.com [youtube.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. rsc.org [rsc.org]
- 6. organomation.com [organomation.com]
- 7. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. agilent.com [agilent.com]
- 10. This compound [webbook.nist.gov]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Involving Benzaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of benzaldehyde (B42025) dimethyl acetal (B89532) in one-pot synthetic methodologies. This versatile reagent serves as a stable precursor to benzaldehyde, enabling tandem and cascade reactions that are efficient, atom-economical, and valuable in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Benzaldehyde dimethyl acetal is a protected form of benzaldehyde, offering stability under various reaction conditions where the free aldehyde would be reactive.[1] Its primary application in one-pot synthesis involves an initial in situ deacetalization to generate benzaldehyde, which then participates in subsequent transformations within the same reaction vessel. This strategy avoids the isolation of the often sensitive and volatile benzaldehyde intermediate, streamlining synthetic processes.[2]
Key applications include, but are not limited to:
-
Tandem Deacetalization-Condensation Reactions: Coupling of the deacetalization step with Knoevenagel, Henry (nitroaldol), or aldol (B89426) condensations to synthesize a variety of substituted alkenes and β-hydroxy compounds.[2][3][4][5][6]
-
Protecting Group Chemistry: Efficient protection of diols, particularly in carbohydrate chemistry, to form benzylidene acetals.[7][8]
-
Multicomponent Reactions: Serving as the aldehyde component in the synthesis of complex heterocyclic structures.[9]
Tandem Deacetalization-Knoevenagel Condensation
This one-pot reaction is a powerful method for the formation of a carbon-carbon double bond. It involves the acid-catalyzed deacetalization of this compound to benzaldehyde, followed by a base-catalyzed Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326). The use of bifunctional catalysts or compartmentalized reaction systems, like Pickering emulsions, can facilitate this transformation by separating the antagonistic acidic and basic catalysts.[2]
Experimental Workflow: Tandem Deacetalization-Knoevenagel Condensation
Caption: Workflow for the one-pot deacetalization-Knoevenagel condensation.
Quantitative Data Summary
| Catalyst System | Active Methylene Compound | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| HCl / Piperidine in Pickering Emulsion | Malononitrile | Toluene (B28343)/Water | 3 | RT | 29-59 | [2] |
| HCl / Piperidine in Pickering Emulsion | Malononitrile | Toluene/Water | 24 | RT | 76 | [2] |
| Zn(II) Coordination Polymer | Malononitrile | Acetonitrile | 12 | 80 | ~95 | [4] |
| Acid-Base Bifunctional ZIF-8 | Nitromethane | Toluene | 24 | 100 | >99 (Conversion) | [5] |
| PANF-EC3/2 Bifunctional Catalyst | Malononitrile | Water | 10 | RT | 97 | [6] |
Detailed Experimental Protocol: Deacetalization-Knoevenagel Condensation in a Pickering Emulsion[2]
Materials:
-
This compound
-
Malononitrile
-
Hydrochloric acid (HCl)
-
Piperidine
-
Toluene
-
Water
-
Hydrophobic silica (B1680970) nanoparticles (e.g., HDK® H20)
Procedure:
-
Prepare the Pickering Emulsion: In a reaction vessel, combine toluene and water in a 6:2 volume ratio. Add 3 wt% of hydrophobic silica nanoparticles to the mixture.
-
Emulsification: Vigorously stir or sonicate the mixture to form a stable water-in-oil Pickering emulsion.
-
Addition of Catalysts: Introduce the acid catalyst (e.g., a specific concentration of HCl) to the aqueous phase and the base catalyst (e.g., piperidine) to the oil phase.
-
Addition of Reactants: Add this compound and malononitrile to the emulsion.
-
Reaction: Stir the reaction mixture at room temperature for the desired amount of time (e.g., 3 to 24 hours).
-
Work-up and Analysis: After the reaction is complete, break the emulsion (e.g., by adding a suitable solvent like ethanol). Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product yield can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
One-Pot Acetylation and Benzylidene Acetal Formation in Carbohydrate Chemistry
This compound is an effective reagent for the protection of diols in carbohydrates to form benzylidene acetals. This reaction can be performed in a one-pot fashion, concurrently with other transformations like acetylation, under solvent-free conditions using a solid acid catalyst.[7]
Logical Relationship: One-Pot Protection of Sugars
Caption: One-pot acetylation and benzylidene acetal protection of a sugar.
Quantitative Data Summary
| Substrate | Catalyst | Reagents | Conditions | Yield (%) | Reference |
| Sugar Derivatives | P₂O₅-Al₂O₃ | This compound, Acetic anhydride | Solvent-free, RT, 3-5 min stirring | Excellent (not specified) | [7] |
Detailed Experimental Protocol: One-Pot Acetylation and Benzylidene Acetal Formation[7]
Materials:
-
Sugar derivative (e.g., methyl α-D-glucopyranoside)
-
This compound
-
Acetic anhydride
-
Phosphorus pentoxide-Alumina (P₂O₅-Al₂O₃) catalyst
Catalyst Preparation:
-
Add phosphorus pentoxide (2 g) to acidic alumina (B75360) (2 g) in a sealed round-bottom flask.
-
Stir at room temperature for 10 minutes until a clear powder is obtained.
-
Heat the homogenous reagent in an oven at 120 °C for 1 hour.
-
Store in a sealed flask for further use.
Reaction Procedure:
-
To a suspension of the sugar derivative (100 mg, 1 equiv.) and this compound (0.1 mL, 1.3 equiv.) in a round-bottom flask, add the P₂O₅-Al₂O₃ catalyst (20 mg).
-
Stir the mixture for 3-5 minutes at room temperature.
-
Add acetic anhydride (0.242 mL, 5 equiv.) to the flask.
-
Continue stirring under solvent-free conditions until the reaction is complete (monitor by TLC).
-
Work-up and Analysis: Upon completion, dissolve the mixture in a suitable organic solvent (e.g., dichloromethane), filter to remove the catalyst, and wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
One-pot syntheses involving this compound offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. The protocols and data presented here for tandem condensations and carbohydrate modifications serve as a practical guide for researchers in synthetic chemistry and drug development. These methods highlight the utility of this compound as a key building block for constructing complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. Tandem Catalytic Conversion of this compound in Silica Stabilized Pickering Emulsions [studenttheses.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzaldehyde Dimethyl Acetal Synthesis
Welcome to the technical support center for the synthesis of benzaldehyde (B42025) dimethyl acetal (B89532). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of benzaldehyde dimethyl acetal, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no product at all. What are the possible reasons and how can I improve it?
Answer:
Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The reaction is an equilibrium process, and shifting the equilibrium towards the product side is crucial for achieving high yields.
Potential Causes and Solutions:
-
Presence of Water: Water is a byproduct of the acetalization reaction. Its presence will shift the equilibrium back towards the starting materials (benzaldehyde and methanol), thus reducing the yield.
-
Solution: Ensure all your reagents and glassware are dry. Use anhydrous methanol (B129727) and consider using a dehydrating agent or a method to remove water as it is formed. A Dean-Stark apparatus is commonly used for azeotropic removal of water with a solvent like toluene, although this is more typical for acetals formed with higher boiling alcohols. For dimethyl acetal formation, using a chemical dehydrating agent like anhydrous calcium chloride or molecular sieves can be effective. Alternatively, using trimethyl orthoformate not only acts as a source of the methoxy (B1213986) group but also reacts with the water formed, driving the reaction to completion.[1]
-
-
Inefficient Catalyst: The reaction is acid-catalyzed. An inappropriate choice of catalyst or an insufficient amount can lead to a slow or incomplete reaction.
-
Solution: A variety of Brønsted and Lewis acids can be used. Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (pTSA).[2] The optimal catalyst loading can vary; for instance, with hydrochloric acid, excellent conversions have been observed with loadings ranging from 0.03 to 30 mol %.[2][3] It is important to note that excessively high acid concentrations can sometimes lead to decreased yields.[2] Experimenting with different catalysts and optimizing the concentration is recommended.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient reaction time or an inappropriate temperature.
-
Solution: While some protocols suggest the reaction can proceed at ambient temperature[2][3], others may require heating.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Extending the reaction time may not always increase the yield and can sometimes lead to the formation of byproducts.[5]
-
-
Poor Quality of Starting Materials: Impurities in benzaldehyde, such as benzoic acid formed from oxidation, can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity benzaldehyde. To remove acidic impurities, benzaldehyde can be washed with a 10% sodium carbonate solution, followed by water, and then dried over an anhydrous salt like magnesium sulfate (B86663) before use.[6]
-
Issue 2: Presence of Impurities in the Final Product
Question: After workup, my product is impure. I see starting material and other unexpected signals in my analysis (e.g., NMR, GC-MS). How can I purify my product effectively?
Answer:
Purification of this compound requires the removal of unreacted starting materials, the acid catalyst, and any side products.
Potential Impurities and Purification Strategies:
-
Unreacted Benzaldehyde: Due to the equilibrium nature of the reaction, some starting aldehyde may remain.
-
Solution: Drive the reaction further to completion using the methods described in "Issue 1". During workup, unreacted benzaldehyde can be removed by forming a water-soluble bisulfite adduct. This is achieved by washing the crude product with a saturated solution of sodium bisulfite. The acetal does not react and will remain in the organic layer.
-
-
Acid Catalyst: Residual acid catalyst must be removed to prevent the hydrolysis of the acetal back to the aldehyde, especially during storage or subsequent steps.
-
Solution: Neutralize the reaction mixture before distillation. This is typically done by washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate, until the washings are no longer acidic.[5] It is critical to ensure all acid is removed, as residual acid can pose an explosion hazard during distillation.[5]
-
-
Side Products: Side reactions can lead to impurities. For instance, under strongly acidic conditions or at high temperatures, polymerization or other side reactions of benzaldehyde may occur.
-
Solution: Careful control of reaction conditions (temperature, catalyst concentration) can minimize side product formation. Purification by fractional distillation under reduced pressure is the most common method to obtain pure this compound.[5] The boiling point of this compound is approximately 87-89 °C at 18 mmHg.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The reaction proceeds via an acid-catalyzed nucleophilic addition of methanol to the carbonyl group of benzaldehyde. The key steps are:
-
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the first molecule of methanol on the protonated carbonyl carbon to form a hemiacetal.
-
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.
-
Nucleophilic attack by a second molecule of methanol on the carbocation.
-
Deprotonation to yield the final product, this compound, and regenerate the acid catalyst.
Q2: Can I use a different alcohol instead of methanol?
A2: Yes, other alcohols can be used to form the corresponding acetals (e.g., ethanol (B145695) for benzaldehyde diethyl acetal). The general principles of the reaction remain the same, although reaction conditions may need to be adjusted. Transacetalization, where this compound is reacted with a higher boiling alcohol, is also a viable method to produce other acetals.[4]
Q3: Is it necessary to remove water from the reaction?
A3: While some modern protocols with very low catalyst loadings suggest that water removal may not be strictly necessary for good conversion[2][3], it is generally recommended for achieving high yields, especially on a larger scale. The formation of acetals is an equilibrium-controlled process, and removing the water byproduct drives the equilibrium towards the product side.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. It is relatively stable under neutral or basic conditions but will hydrolyze back to benzaldehyde in the presence of acid and water.[8]
Data Presentation
Table 1: Effect of Hydrochloric Acid Catalyst Loading on the Conversion of Cinnamaldehyde to its Dimethyl Acetal
| Entry | HCl (mol %) | Conversion (%) |
| 1 | 0.005 | 75 |
| 2 | 0.01 | 89 |
| 3 | 0.03 | 98 |
| 4 | 0.05 | 99 |
| 5 | 0.1 | 99 |
| 6 | 0.5 | 99 |
| 7 | 1 | 99 |
| 8 | 5 | 99 |
| 9 | 10 | 99 |
| 10 | 15 | 99 |
| 11 | 20 | 99 |
| 12 | 25 | 99 |
| 13 | 30 | 98 |
| 14 | 35 | 95 |
| 15 | 40 | 89 |
| 16 | 45 | 73 |
| 17 | 50 | 54 |
| 18 | 100 | 6 |
Adapted from a study on acetalization of trans-cinnamaldehyde, which serves as a model for benzaldehyde.[2][3]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using an Acid Catalyst
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 mole equivalent).
-
Reagent Addition: Add anhydrous methanol (at least 2 mole equivalents, often used in excess as the solvent).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 0.1 mol % concentrated hydrochloric acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Acetalization using Trimethyl Orthoformate
-
Preparation: In a round-bottom flask, dissolve benzaldehyde (1 mole equivalent) in anhydrous methanol.
-
Reagent Addition: Add trimethyl orthoformate (1.1-1.2 mole equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or GC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The use of trimethyl orthoformate often leads to higher yields as it effectively removes water from the reaction mixture.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 苯甲醛二甲缩醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Benzylidene Acetal Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formation of benzylidene acetals.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis of benzylidene acetals, offering potential causes and solutions.
1. Incomplete or Low-Yield Reactions
Q1: My reaction to form a benzylidene acetal (B89532) is not going to completion, or the yield is very low. What are the common causes and how can I improve it?
A1: Incomplete acetal formation is a frequent issue, often related to the reversible nature of the reaction and the presence of water. Here are the primary factors to investigate:
-
Water Removal: The formation of a benzylidene acetal produces water.[1] According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials, hindering the reaction.
-
Solution: Employ methods to continuously remove water from the reaction mixture. A Dean-Stark trap is a common apparatus for azeotropic removal of water with a suitable solvent like toluene.[2] Alternatively, using a dehydrating agent such as trimethyl orthoformate can chemically remove water as it forms.[3]
-
-
Catalyst Choice and Amount: An inappropriate or insufficient amount of acid catalyst can lead to a slow or incomplete reaction.
-
Solution: While traditional catalysts like p-toluenesulfonic acid (p-TsOH) and 10-camphorsulfonic acid (CSA) are effective, Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient, often leading to faster reaction times at room temperature.[4] Ensure the catalyst is used in an appropriate amount (typically catalytic amounts are sufficient). Excessive acid can sometimes lead to side reactions.[5]
-
-
Reaction Time and Temperature: The reaction may simply need more time or thermal energy to reach completion.
-
Reagent Purity: Impurities in the starting diol, benzaldehyde (B42025), or solvent can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry.
-
2. Formation of Multiple Products (Diastereomers)
Q2: I am observing the formation of two or more products that I suspect are diastereomers. Why is this happening and can I control the selectivity?
A2: The formation of diastereomers occurs when a new chiral center is created at the benzylic carbon of the acetal. This is common when the diol itself is chiral.
-
Cause: The approach of the diol to the protonated benzaldehyde can occur from two different faces, leading to the formation of two possible stereoisomers at the acetal carbon (R and S). These two products will be diastereomers of each other.
-
Controlling Selectivity:
-
Thermodynamic vs. Kinetic Control: Often, one diastereomer is thermodynamically more stable than the other. Allowing the reaction to reach equilibrium by extending the reaction time or using a higher temperature may favor the formation of the more stable diastereomer. Conversely, kinetic control (lower temperature, shorter reaction time) might favor the faster-forming diastereomer.
-
Catalyst Influence: The choice of catalyst can influence the diastereomeric ratio. For example, in the protection of D-(+)-ribono-1,4-lactone, using anhydrous ZnCl₂ as a catalyst resulted in a diastereomeric mixture of the 2,3-O-benzylidene derivatives, while other conditions led to different outcomes.[6]
-
Solvent Effects: The solvent can influence the transition state energies, potentially affecting the diastereoselectivity. Experimenting with different solvents may alter the product ratio.
-
3. Acetal Migration
Q3: I suspect the benzylidene acetal has migrated from one diol pair to another on my poly-hydroxylated substrate (e.g., a carbohydrate). Is this a known issue?
A3: Yes, acetal migration is a well-documented side reaction in carbohydrate chemistry, particularly under acidic conditions.[7][8]
-
Mechanism: Under acidic conditions, the acetal can be protonated, leading to a resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be attacked by a different pair of hydroxyl groups within the same molecule, resulting in the migration of the benzylidene group.
-
Prevention and Mitigation:
-
Minimize Acidity and Reaction Time: Use the minimum amount of acid catalyst required and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Protecting Group Strategy: If acetal migration is a persistent issue, consider a different protecting group strategy. It may be necessary to protect other hydroxyl groups first to prevent their participation in migration.
-
Reaction Conditions: Conditions that favor kinetic control (lower temperatures) may reduce the likelihood of migration, which is often a thermodynamically driven process.[9]
-
4. Formation of Acyclic Byproducts
Q4: My reaction mixture is complex, and I suspect the formation of acyclic acetals. How can I identify and deal with them?
A4: The reaction between a diol and benzaldehyde proceeds through a hemiacetal intermediate, which can then react with another alcohol molecule (either from the diol or the solvent if it's an alcohol) to form an acetal. If the cyclization to the desired cyclic acetal is slow or incomplete, acyclic acetals can be present as byproducts.
-
Identification: Acyclic acetals will have different spectroscopic signatures (NMR, IR) and chromatographic behavior (TLC, column chromatography) compared to the desired cyclic product.
-
Mitigation and Removal:
-
Favoring Cyclization: The formation of five- and six-membered cyclic acetals is generally favored over the formation of acyclic acetals due to entropic factors.[10] Using reaction conditions that promote intramolecular cyclization, such as appropriate solvent choice and concentration, can minimize the formation of acyclic byproducts.
-
Hydrolysis: Unstable acyclic acetals can sometimes be hydrolyzed back to the starting materials during aqueous workup, simplifying the purification of the more stable cyclic product.[11]
-
Quantitative Data on Reaction Conditions
The following table summarizes the yield of benzylidene acetal formation under different catalytic conditions, highlighting the efficiency of various methods.
| Catalyst | Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Cu(OTf)₂ | Diol | Benzaldehyde dimethyl acetal | Acetonitrile (B52724) | < 1 h | High | [4] |
| p-TsOH | Diol | This compound | Acetonitrile/DMF | Several hours | Good | [4] |
| CSA | Diol | This compound | Acetonitrile/DMF | Several hours | Good | [4] |
| Dowex 50WX8 | Diol | Aryl/α,β-unsaturated aldehydes | Dichloromethane | Not specified | Very good | [12] |
| Sulfuric Acid | 1,1,1-tris(hydroxymethyl)ethane | Benzaldehyde | Water | 15 min | Not specified | [13] |
Experimental Protocols
Protocol 1: Efficient Benzylidene Acetal Formation using Copper(II) Triflate [4]
This protocol describes a rapid and high-yielding method for the formation of benzylidene acetals.
-
Preparation: To a solution of the diol (1.0 mmol) in acetonitrile (10 mL), add this compound (1.2 mmol).
-
Catalysis: Add copper(II) triflate (Cu(OTf)₂; 0.05–0.1 mmol) to the mixture. If the diol is not fully soluble, sonication can be beneficial.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within one hour.
-
Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (B128534) (Et₃N; 0.2 mmol).
-
Workup and Purification: The product can often be purified directly by silica (B1680970) gel column chromatography without an aqueous workup. Alternatively, a standard aqueous workup can be performed.
Protocol 2: Benzylidene Acetal Formation using a Solid Acid Catalyst [12]
This method utilizes a solid acid catalyst, which can simplify purification.
-
Setup: To a mixture of the diol (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., dichloromethane), add Dowex 50WX8 resin.
-
Water Removal: Add a water scavenger such as trichloroacetonitrile.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Purification: Filter off the solid catalyst and wash with the solvent. The filtrate can then be concentrated and the product purified by standard methods such as column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reactions Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. studylib.net [studylib.net]
Preventing hydrolysis of Benzaldehyde dimethyl acetal during workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of Benzaldehyde (B42025) dimethyl acetal (B89532) during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my Benzaldehyde dimethyl acetal reverting to Benzaldehyde during the workup?
A1: The most common cause of decomposition for this compound during workup is exposure to acidic conditions.[1][2] Acetals are highly stable in neutral to strongly basic environments but hydrolyze rapidly in the presence of even catalytic amounts of acid, particularly in an aqueous environment.[1][3][4] The workup phase is a frequent source of unintentional acid exposure.
Q2: What are the primary sources of acid during a reaction workup?
A2: Acidic conditions can be introduced from several, often overlooked, sources:
-
Acidic Quenching Solutions: Using reagents like dilute HCl, or even mildly acidic solutions such as saturated ammonium (B1175870) chloride (NH₄Cl), will catalyze the hydrolysis of the acetal.[1]
-
Acid Catalyst Carryover: If your reaction was catalyzed by an acid (e.g., p-TsOH, H₂SO₄), any residual catalyst will promote rapid hydrolysis upon the addition of water.[1]
-
Acidic Byproducts: The reaction itself may have generated acidic side products that lower the pH of the mixture.[1]
-
"Wet" Organic Solvents: Using organic solvents for extraction that are not properly dried or that contain dissolved acidic impurities (like CO₂ in water, which forms carbonic acid) can contribute to a lower pH.[1]
Q3: How can I safely quench a reaction mixture containing this compound?
A3: To safely quench a reaction, you must use a neutral or, preferably, a basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is highly recommended.[1] These solutions will effectively neutralize any acid catalyst or acidic byproducts, ensuring the aqueous layer remains at a pH greater than 7, thereby protecting the acetal from hydrolysis.[1]
Q4: Is there an alternative to a standard aqueous workup?
A4: Yes, a non-aqueous workup can be an effective strategy. This approach involves neutralizing any acid in the reaction mixture before removing the solvent. You can achieve this by filtering the crude reaction mixture through a short plug of a basic solid, such as potassium carbonate or basic alumina (B75360), before concentrating the solution on a rotary evaporator.[1]
Q5: What should I do if I discover that some hydrolysis has already occurred?
A5: If you detect the presence of Benzaldehyde via methods like TLC or NMR spectroscopy, you have two main options. First, you can attempt to purify the remaining this compound from the aldehyde, typically through column chromatography. Second, if the yield loss is significant, you can re-subject the crude mixture to acetal formation conditions (e.g., methanol (B129727) and an acid catalyst with water removal) to convert the unwanted benzaldehyde back into the desired acetal before proceeding with purification.
Troubleshooting Guide
This section directly addresses specific issues you may encounter.
| Issue | Potential Cause | Recommended Solution |
| Complete or significant conversion to Benzaldehyde after aqueous workup. | The pH of the aqueous layer was acidic (below 7). | Ensure all quenching and washing steps are performed with a basic solution, such as saturated aqueous NaHCO₃. Test the pH of the aqueous layer to confirm it is basic (pH > 8). |
| Low yield of acetal, with some Benzaldehyde present. | Mildly acidic conditions during workup, or prolonged exposure to a neutral aqueous phase. | Minimize contact time with the aqueous phase. Use a basic wash (NaHCO₃ solution), followed by a wash with brine (saturated NaCl) to aid phase separation, and then dry the organic layer promptly over a suitable drying agent (e.g., Na₂SO₄, MgSO₄). |
| Product decomposes during column chromatography. | The silica (B1680970) gel used for chromatography is inherently acidic. | Deactivate the silica gel before use by preparing a slurry with 1-2% triethylamine (B128534) in the eluent system and then packing the column. Alternatively, use basic alumina for the purification. |
Data Presentation
pH and Acetal Stability
The stability of acetals is critically dependent on pH. Acid-catalyzed hydrolysis proceeds via the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step.[4][5] Consequently, stability decreases exponentially as the pH drops. While specific kinetic data for this compound is dispersed, the following table, adapted from studies on related benzylidene acetals, illustrates the dramatic effect of pH on stability.[4]
| Condition | Approximate pH Level | Illustrative Stability / Half-Life |
| Mildly Acidic | 5 | Unstable / Hours to Days |
| Strongly Acidic | < 2 | Very Unstable / Minutes to Seconds |
| Neutral | 7 | Generally Stable |
| Basic | > 8 | Highly Stable |
Experimental Protocols
Protocol: Basic Aqueous Workup for Isolating this compound
This protocol is designed to neutralize acid and safely extract the product while preventing hydrolysis.
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath (0 °C) to control any potential exotherm during quenching.
-
Quench with Base: While stirring, slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture. Continue adding in portions until gas evolution (from acid neutralization) ceases. This ensures any residual acid is neutralized.
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, Methanol), first dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Liquid-Liquid Extraction: Add more saturated aqueous NaHCO₃ solution to the separatory funnel to ensure the aqueous phase remains basic. Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 30-60 seconds.[1]
-
Separate Layers: Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Wash with Brine: Wash the remaining organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase and improves separation.
-
Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Let it stand for 10-15 minutes until the solution is clear.
-
Isolate the Product: Filter the dried organic solution through filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.[1]
-
Concentrate: Remove the organic solvent using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.
Visualization
The following workflow diagram outlines the troubleshooting process when facing unwanted hydrolysis of this compound.
Caption: Troubleshooting workflow for preventing acetal hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Acetal Deprotection
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during acetal (B89532) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: My acetal deprotection is incomplete. What are the common causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent issue. The primary causes include insufficient acid strength, inadequate reaction time or temperature, and steric hindrance around the acetal. To address this, consider the following:
-
Increase Acid Strength or Concentration: Switch to a stronger acid or increase the concentration of the current acid. See Table 1 for a comparison of commonly used acids.
-
Elevate Reaction Temperature: Gently heating the reaction mixture can often accelerate the deprotection process. However, be mindful of potential side reactions with sensitive functional groups.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.
-
Use a Scavenger: If the diol byproduct is inhibiting the reaction, adding a scavenger like acetone (B3395972) can help drive the equilibrium towards the deprotected product.
Q2: I am observing significant side product formation during deprotection. What strategies can I employ to improve selectivity?
A2: Side product formation often arises from the presence of other acid-sensitive functional groups in your molecule. To enhance selectivity:
-
Use Milder Acidic Conditions: Opt for weaker acids or buffered systems. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) is a milder alternative to strong acids like HCl or TFA.
-
Employ Lewis Acids: In some cases, Lewis acids such as TMSI or MgBr₂ can offer greater selectivity compared to Brønsted acids.
-
Protect Other Sensitive Groups: If possible, protect other acid-labile functionalities before carrying out the acetal deprotection.
Q3: My starting material is not soluble in the reaction solvent. What are my options?
A3: Poor solubility can hinder the reaction rate. You can try the following:
-
Solvent Screening: Test a range of solvents or solvent mixtures. A common combination is a mixture of a water-miscible organic solvent (like THF, acetone, or dioxane) and aqueous acid.
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can facilitate the reaction between the substrate in the organic phase and the acid in the aqueous phase.
Q4: How do I choose the appropriate acidic conditions for my specific acetal?
A4: The choice of acid depends on the stability of the acetal and the presence of other functional groups.
-
Acyclic Acetals: These are generally more labile and can be deprotected under mild conditions (e.g., acetic acid in THF/water).
-
Cyclic Acetals (e.g., from ethylene (B1197577) glycol): These are more stable and often require stronger acids (e.g., HCl, H₂SO₄) or higher temperatures.
-
Acid-Sensitive Substrates: For molecules containing other acid-labile groups, milder reagents like PPTS, Amberlyst-15, or enzymatic methods should be considered.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during acetal deprotection.
Problem: Low or No Conversion
Caption: Troubleshooting workflow for low or no conversion.
Problem: Formation of Byproducts
Caption: Strategies to improve reaction selectivity.
Data Presentation
Table 1: Common Acidic Conditions for Acetal Deprotection
| Acid/Reagent | Typical Conditions | Substrate Suitability |
| Hydrochloric Acid (HCl) | 1-6 M in H₂O/THF or Dioxane, RT to 50 °C | Robust substrates, cyclic and acyclic acetals |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric, H₂O/Acetone, RT | Similar to HCl, effective for hindered acetals |
| Trifluoroacetic Acid (TFA) | 1-10% in CH₂Cl₂/H₂O, 0 °C to RT | Acid-stable substrates, often used in peptide chemistry |
| Acetic Acid (AcOH) | 80% aqueous solution, RT to 80 °C | Acid-sensitive substrates, acyclic acetals |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic, Acetone/H₂O, RT to reflux | Mild conditions, good for sensitive functional groups |
| Amberlyst-15 (Ion-exchange resin) | Catalytic, MeOH or Acetone/H₂O, RT to reflux | Heterogeneous catalyst, easy workup |
| Trimethylsilyl Iodide (TMSI) | Stoichiometric, CH₂Cl₂ or CHCl₃, 0 °C to RT | Lewis acid, useful for selective deprotection |
Experimental Protocols
Protocol 1: General Procedure for Acetal Deprotection using HCl
-
Dissolve the acetal-protected compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
-
Add a solution of hydrochloric acid (e.g., 2 M aqueous solution, 2-5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Mild Acetal Deprotection using PPTS
-
Dissolve the acetal-protected substrate (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product as needed.
Caption: General experimental workflow for acetal deprotection.
Selective deprotection of Benzaldehyde dimethyl acetal in the presence of other protecting groups
Welcome to the technical support center for the selective deprotection of benzaldehyde (B42025) dimethyl acetal (B89532). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating challenges during organic synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the selective deprotection of benzaldehyde dimethyl acetal.
Issue 1: Deprotection reaction is not proceeding or is very slow.
Possible Causes & Solutions:
-
Inappropriate Reagent Choice: The chosen reagent may not be sufficiently reactive for this compound under your conditions. Aromatic acetals are generally more stable than aliphatic ones.
-
Solution: Consider switching to a more effective reagent system. For example, systems like molecular iodine in acetone (B3395972) or cerium(III) triflate in wet nitromethane (B149229) are known to be highly efficient.[1][2]
-
-
Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Solution: While many modern methods operate at room temperature, some systems may require gentle heating.[3] For instance, deprotection with molecular iodine in acetone can be accelerated from 30 minutes at 35°C to just 5 minutes at reflux (56°C).[1] Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent Effects: The solvent can play a critical role. For instance, bismuth nitrate (B79036) pentahydrate shows the best performance in dichloromethane (B109758), with other solvents like THF being less effective.[4]
-
Solution: Ensure you are using the optimal solvent for your chosen reagent as specified in the literature protocol.
-
Issue 2: Loss of other acid-sensitive protecting groups during deprotection.
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Traditional deprotection methods using strong aqueous acids are often not chemoselective and can cleave other acid-labile groups like silyl (B83357) ethers (TBDMS, TIPS), THP ethers, or Boc groups.[5]
-
Solution 1 (Mild Lewis Acids): Employ mild, neutral, or nearly neutral deprotection methods. Reagents like bismuth nitrate pentahydrate, cerium(III) triflate, or molecular iodine are known to be highly chemoselective.[1][2][4] For example, bismuth nitrate has been used to successfully deprotect acetals in the presence of TBDMS ethers.[4]
-
Solution 2 (Neutral Conditions): Consider methods that operate under strictly neutral conditions. Deprotection using aqueous dimethyl sulfoxide (B87167) (DMSO) or heating in neat water (for acyclic acetals) can provide excellent selectivity.[3][6][7] Molecular iodine in acetone is also effective and proceeds under neutral conditions, leaving groups like tert-butyl ethers, hydroxyl groups, and acetates intact.[1]
-
Issue 3: An aliphatic acetal is being deprotected preferentially over the target this compound.
Possible Causes & Solutions:
-
Reagent Selectivity: Some reagents or conditions inherently favor the deprotection of more reactive acetals.
-
Solution: This is an unusual scenario, as aromatic acetals are often more labile under specific Lewis acidic conditions due to the stability of the resulting carbocation. However, if you encounter this, review your reagent choice. A method specifically favoring conjugated aldehyde acetals, such as the use of bismuth nitrate, might resolve the issue.[4][5]
-
Issue 4: A ketal in the molecule is being deprotected along with the this compound.
Possible Causes & Solutions:
-
Lack of Differentiation between Aldehyde and Ketone Acetals: Many deprotection methods do not distinguish well between acetals (from aldehydes) and ketals (from ketones).
-
Solution: For this specific challenge, a highly chemoselective method is required. The combination of TESOTf (triethylsilyl trifluoromethanesulfonate) and 2,6-lutidine has been shown to deprotect acetals from aldehydes while leaving ketals untouched.[8] This provides a unique and powerful way to achieve the desired selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in selectively deprotecting this compound?
A1: The primary challenge is to cleave the acetal group to regenerate the benzaldehyde carbonyl without affecting other sensitive functional or protecting groups present in a complex molecule.[2] Many standard deprotection protocols use strong acids, which lack selectivity. The key is to find mild and chemoselective conditions that are orthogonal to the other protecting groups used in your synthetic strategy.
Q2: Can I deprotect a this compound in the presence of a TBDMS ether?
A2: Yes, this is a common requirement and several methods are available. Using bismuth nitrate pentahydrate (25 mol%) in dichloromethane at room temperature is a well-documented method for this transformation.[4] Similarly, molecular iodine in acetone is highly selective and will not affect TBDMS or other silyl ethers.[1]
Q3: Is it possible to selectively deprotect an acyclic acetal like this compound while leaving a cyclic acetal (e.g., a 1,3-dioxolane) intact?
A3: Yes, there is a significant difference in reactivity between acyclic and cyclic acetals. Acyclic acetals are generally more labile. Heating the substrate in neat water at 80°C has been shown to hydrolyze acyclic acetals quantitatively while leaving cyclic acetals stable under these conditions.[3] Deprotection with aqueous DMSO also shows that acyclic acetals react under milder conditions than their cyclic counterparts.[7]
Q4: My compound is sensitive to any form of acid. Are there any truly neutral deprotection methods?
A4: Absolutely. Several methods avoid the use of acids entirely:
-
Aqueous DMSO: Heating in a mixture of DMSO and water provides a neutral deprotection environment.[6][7]
-
Molecular Iodine in Acetone: This method is catalyzed by molecular iodine and proceeds under neutral conditions.[1]
-
Electrochemical Deprotection: This modern technique uses an electric current to assist deprotection under neutral conditions, often using lithium perchlorate (B79767) as both the electrolyte and oxygen source.[9]
Q5: How can I choose the best deprotection method for my specific substrate?
A5: The choice depends on the other functional groups present in your molecule. The logical workflow below can help guide your decision-making process.
Caption: Decision workflow for selecting a deprotection method.
Data Presentation: Comparison of Selective Deprotection Methods
The following tables summarize quantitative data for various chemoselective deprotection methods.
Table 1: Selective Deprotection in the Presence of TBDMS Ethers
| Reagent System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O (25 mol%) | CH₂Cl₂ | RT | 15 min | 94 | [4] |
| I₂ (10 mol%) | Acetone | RT | 5 min | 98 | [1] |
| Ce(OTf)₃ (cat.) | wet MeNO₂ | RT | 20 min | 95 | [2] |
| Decaborane (1 mol%) | aq. THF | RT | 15 min | 95 | [10] |
Table 2: Differentiation of Acetal Types
| Substrate Contains | Desired Deprotection | Reagent System | Conditions | Outcome | Reference |
| Aldehyde Acetal + Ketal | Aldehyde Acetal Only | TESOTf, 2,6-lutidine | CH₂Cl₂, then H₂O | Acetal cleaved, Ketal intact | [8] |
| Acyclic + Cyclic Acetal | Acyclic Acetal Only | H₂O (neat) | 80 °C | Acyclic cleaved, Cyclic intact | [3] |
| Conjugated + Non-conjugated Acetal | Conjugated Acetal Only | Bi(NO₃)₃·5H₂O | CH₂Cl₂, RT | Conjugated cleaved, Non-conjugated resistant | [4] |
Experimental Protocols
Protocol 1: Deprotection using Bismuth Nitrate Pentahydrate[4]
This protocol is effective for the chemoselective deprotection of this compound in the presence of TBDMS ethers.
Materials:
-
This compound substrate
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve the this compound substrate (1.0 mmol) in dichloromethane (10 mL).
-
Add bismuth nitrate pentahydrate (0.25 mmol, 25 mol%) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Low Conversion in Benzaldehyde Acetalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in benzaldehyde (B42025) acetalization reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low conversion in benzaldehyde acetalization?
A1: The most common culprit for low conversion is the presence of water. Acetalization is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the starting materials (benzaldehyde and alcohol).[1][2][3] Therefore, efficient removal of water is crucial for driving the reaction to completion.
Q2: How can I effectively remove water from the reaction mixture?
A2: Several methods can be employed for water removal. A Dean-Stark apparatus is a common and effective method when using a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.[4][5] Alternatively, dehydrating agents like molecular sieves (e.g., 4Å) can be added directly to the reaction mixture.[5][6] Another approach is using a reagent like triethyl orthoformate, which reacts with the water produced.[1]
Q3: My acid catalyst seems to be inactive. What could be the cause?
A3: Lewis acid catalysts, such as aluminum chloride (AlCl₃), and Brønsted acids are highly sensitive to moisture.[7][8] If the catalyst has been exposed to the atmosphere, it may have been deactivated. It is crucial to use a fresh or properly stored anhydrous catalyst. If the catalyst appears clumpy or discolored, it is likely compromised.[7]
Q4: Can the choice of alcohol affect the conversion rate?
A4: Yes, the structure of the alcohol can influence the reaction rate. Simple, unhindered primary alcohols like methanol (B129727) and ethanol (B145695) generally react more readily than bulkier secondary or tertiary alcohols due to less steric hindrance.[9]
Q5: Are there any common side reactions that consume my starting material?
A5: Under certain conditions, side reactions can compete with acetal (B89532) formation, leading to lower yields. If the reaction is conducted under strongly basic conditions, the Cannizzaro reaction can occur, where two molecules of benzaldehyde disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[4] Oxidation of benzaldehyde to benzoic acid can also be a competing reaction, especially if air is not excluded from the reaction.[10]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus or add activated molecular sieves to the reaction mixture.[2][4][5] | Increased conversion by shifting the equilibrium towards the product. |
| Inactive Catalyst | Use a fresh bottle of acid catalyst or one that has been stored in a desiccator. Ensure the catalyst is a free-flowing powder.[7][8] | A properly active catalyst will effectively promote the reaction, leading to higher conversion. |
| Suboptimal Temperature | Optimize the reaction temperature. While many acetalizations proceed at room temperature, gentle heating may be required to accelerate the reaction, especially with less reactive alcohols.[7][11] However, excessively high temperatures can lead to side reactions.[5] | Finding the optimal temperature will maximize the reaction rate while minimizing side product formation. |
| Insufficient Mixing | Ensure vigorous stirring to promote contact between the reactants and the catalyst, especially in heterogeneous reactions.[8] | Homogeneous mixing will lead to a more consistent and complete reaction. |
Problem 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Reached Prematurely | Increase the excess of the alcohol used to shift the equilibrium towards the product side.[1] If feasible, continuously remove water throughout the reaction. | Driving the equilibrium forward will lead to higher conversion of the limiting reagent (benzaldehyde). |
| Catalyst Deactivation | If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction. This is particularly relevant if the initial catalyst was partially deactivated by trace moisture. | Re-initiation of the reaction and progression towards completion. |
| Product Inhibition | In some cases, the product itself can inhibit the catalyst. While less common for simple acetals, if suspected, try running the reaction at a more dilute concentration. | Reduced inhibition may allow the reaction to proceed to a higher conversion. |
Data Presentation
The following table summarizes the conversion of benzaldehyde to its corresponding acetal under various catalytic conditions as reported in the literature.
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Benzaldehyde Conversion (%) | Reference |
| Tb-Ox MOF | Methanol | 50 | 12 | 90 | [10] |
| [BPy]HSO₄ | Glycerol (B35011) | 25 | 2 | 99.8 (yield) | [12] |
| Fe₃O₄@SiO₂@HPW | Glycerol | 120 | - | 96.1 | [13] |
| SO₄²⁻/CeO₂–ZrO₂ | Glycerol | 100 | 8 | 91.82 | [14] |
| 20 wt% HPW/TiO₂ | Ethylene (B1197577) Glycol | - | - | 90.1 (yield) | [15][16] |
| Hydrochloric Acid | Methanol | Room Temp | 0.5 - 2 | >90 | [11] |
Experimental Protocols
General Protocol for Acid-Catalyzed Acetalization of Benzaldehyde with Methanol
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To a round-bottom flask containing anhydrous methanol (acting as both reactant and solvent), add benzaldehyde (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol%) or p-toluenesulfonic acid.[11]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Work-up: Upon completion, neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the excess methanol using a rotary evaporator. Add deionized water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.[11]
Protocol for Acetalization using a Dean-Stark Apparatus
-
Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and the alcohol (e.g., ethylene glycol, 1.2 equivalents) in a solvent that forms an azeotrope with water (e.g., toluene).[4]
-
Catalyst: Add a catalytic amount of an acid catalyst, such as ortho-phosphoric acid or p-toluenesulfonic acid.[4]
-
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the water will separate and be collected, while the toluene returns to the flask.
-
Completion: Continue the reflux until no more water is collected in the trap.
-
Work-up: Cool the reaction mixture and wash it with a diluted basic solution (e.g., sodium bicarbonate) and then with water. Separate the organic phase, dry it over an anhydrous drying agent (e.g., potassium carbonate), and remove the solvent by distillation. The product can be further purified by vacuum distillation.[4]
Visualizations
Caption: Troubleshooting workflow for low conversion in benzaldehyde acetalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. spegroup.ru [spegroup.ru]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzaldehyde Dimethyl Acetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from benzaldehyde (B42025) dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Benzaldehyde Dimethyl Acetal?
A1: The most common impurities found in this compound typically arise from its synthesis, which is the acid-catalyzed reaction of benzaldehyde with methanol. These impurities include:
-
Unreacted Benzaldehyde: Due to the reversible nature of the acetal formation reaction.
-
Benzoic Acid: Formed from the oxidation of benzaldehyde, especially upon exposure to air.[1][2]
-
Water: Can be present from the reaction conditions or absorbed from the atmosphere, and can contribute to the hydrolysis of the acetal back to benzaldehyde.
-
Methanol: Unreacted starting material.
Q2: How can I remove benzoic acid from my this compound?
A2: Benzoic acid can be effectively removed by performing a basic aqueous wash. By dissolving the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic benzoic acid is converted to its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.[1][2][3]
Q3: Is a sodium bisulfite wash effective for removing unreacted benzaldehyde?
A3: Yes, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is a highly effective method for removing unreacted benzaldehyde.[1][4][5] The bisulfite reacts with the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous phase.[1][5] This method is particularly useful for separating aldehydes from reaction mixtures.[4][5]
Q4: Can the benzaldehyde be recovered after a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with either a strong acid or base, which regenerates the aldehyde. The recovered benzaldehyde can then be extracted back into an organic solvent.[1]
Q5: What is the best terminal purification step for this compound?
A5: Vacuum distillation is the recommended final step for purifying this compound.[6][7][8] This process effectively separates the desired acetal from less volatile impurities and any remaining traces of solvent or water. It is crucial to ensure all acidic impurities are removed before distillation to prevent potential hazards.[6]
Q6: How should I properly store purified this compound?
A6: this compound is sensitive to moisture, which can cause it to hydrolyze back to benzaldehyde. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product still contains benzaldehyde after purification. | Incomplete reaction with sodium bisulfite. | - Ensure the sodium bisulfite solution is freshly prepared and saturated.- Increase the shaking time and vigor during the extraction to ensure complete mixing.- Perform multiple bisulfite washes. |
| Product is acidic after washing steps. | Insufficient washing with basic solution. | - Use a 10% solution of sodium carbonate or sodium bicarbonate for the wash.- Continue washing until CO₂ evolution ceases, indicating all acid has been neutralized.- Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[1][2] |
| Emulsion forms during aqueous extraction. | Formation of a stable mixture of organic and aqueous layers. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]- If suspended solids are present, filter the entire mixture through a pad of Celite®.[9][10]- Allow the mixture to stand for an extended period (e.g., 30 minutes) to see if the layers separate on their own.[9][10] |
| Low recovery after purification. | Product loss during washing steps. | - Minimize the volume of aqueous washes.- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Ensure the pH of the washing solutions is appropriate to avoid hydrolysis of the acetal. |
| Product decomposes during distillation. | Presence of acidic impurities. | - Crucial: Ensure all acidic impurities are thoroughly removed by washing with a basic solution before attempting distillation.[6]- Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[8] |
| Product is wet after drying. | Inefficient drying agent or insufficient drying time. | - Use an appropriate anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][11]- Allow sufficient contact time between the organic solution and the drying agent with gentle swirling.- Use a sufficient quantity of the drying agent. If the drying agent clumps together, add more until some remains free-flowing. |
Data Presentation
The following table summarizes the expected purity of this compound after each stage of a typical purification sequence. The values are representative based on the general effectiveness of these methods.
| Purification Step | Major Impurity Removed | Expected Purity (by GC-MS) | Typical Yield |
| Crude Product | - | 75-85% | - |
| After NaHCO₃ Wash | Benzoic Acid | 85-90% | >95% |
| After NaHSO₃ Wash | Benzaldehyde | 95-98% | >95% |
| After Vacuum Distillation | Residual impurities, solvents | >99% | 70-85% |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid and Benzaldehyde by Aqueous Washing
This protocol describes the initial purification of crude this compound to remove acidic impurities and unreacted benzaldehyde.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash until no more gas evolves.[1]
-
Bisulfite Wash: Add an equal volume of freshly prepared saturated aqueous NaHSO₃ solution to the organic layer in the separatory funnel. Shake vigorously for 2-3 minutes.[4][5] Allow the layers to separate and discard the lower aqueous layer containing the benzaldehyde-bisulfite adduct.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing; if it clumps, add more.
-
Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can be removed by rotary evaporation to yield the partially purified this compound, which can then be further purified by distillation.
Protocol 2: Purification by Vacuum Distillation
This protocol is for the final purification of this compound after preliminary washing steps.
Materials:
-
Partially purified this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the partially purified this compound and a stir bar or boiling chips into the distillation flask.
-
Applying Vacuum: Begin stirring (if using a stir bar) and slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for this compound at the recorded pressure (e.g., 87-89 °C at 18 mmHg). Discard any initial lower-boiling fractions and stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Transfer the purified product to a clean, dry, sealed container for storage under an inert atmosphere.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Workup [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Stability of Benzaldehyde Dimethyl Acetal in Acidic Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzaldehyde (B42025) dimethyl acetal (B89532). The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability profile of benzaldehyde dimethyl acetal?
A1: this compound is generally stable under neutral and basic conditions.[1][2] However, it is labile in acidic environments, where it undergoes hydrolysis to yield benzaldehyde and two equivalents of methanol (B129727).[1][3][4] This susceptibility to acid-catalyzed cleavage is a key characteristic of acetal protecting groups.[5][6]
Q2: What is the mechanism of decomposition for this compound in acidic media?
A2: The decomposition is an acid-catalyzed hydrolysis reaction. The process is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst. This is followed by the elimination of a methanol molecule to form a resonance-stabilized carbocation intermediate (an oxonium ion). A water molecule then attacks this electrophilic carbon. Subsequent deprotonation and loss of the second methanol molecule via a hemiacetal intermediate regenerates the benzaldehyde.[7][8]
Q3: What factors influence the rate of hydrolysis of this compound?
A3: Several factors can affect the rate of hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. Lower pH values (stronger acidic conditions) significantly accelerate the decomposition.[1][9]
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.[9]
-
Water Concentration: As water is a reactant in the hydrolysis, its concentration can influence the reaction equilibrium.[10] The presence of a sufficient amount of water is necessary to drive the equilibrium towards the aldehyde product.[10]
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents can participate in the reaction, while the solubility of the acetal in the solvent system is also crucial.[10]
-
Structural Features: While this compound is an acyclic acetal, it's worth noting that cyclic acetals are generally more stable towards acid hydrolysis than their acyclic counterparts.[1][6]
Troubleshooting Guide
Issue 1: My reaction is showing incomplete or very slow deprotection of this compound.
-
Possible Cause 1: Insufficiently Acidic Conditions.
-
Solution: The concentration or strength of your acid catalyst may be too low. You can try increasing the concentration of the acid or switching to a stronger acid catalyst. Common catalysts include p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[11]
-
-
Possible Cause 2: Low Reaction Temperature.
-
Solution: The hydrolysis reaction may be kinetically slow at low temperatures. Consider moderately increasing the reaction temperature and monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Possible Cause 3: Insufficient Water in the Reaction Mixture.
-
Solution: Hydrolysis is a reversible reaction.[10] To drive the equilibrium towards the formation of benzaldehyde, ensure an adequate amount of water is present in your solvent system. For reactions in organic solvents like acetone (B3395972) or THF, adding a percentage of water (e.g., 10%) is a common practice.[12]
-
Issue 2: I am observing the formation of unexpected byproducts in my reaction.
-
Possible Cause 1: Instability of the Product (Benzaldehyde).
-
Solution: Benzaldehyde itself can be susceptible to oxidation (to benzoic acid) or self-condensation reactions (e.g., benzoin (B196080) condensation) under certain conditions. It is advisable to work up the reaction as soon as the deprotection is complete. If possible, performing the subsequent reaction in situ without isolating the benzaldehyde might be a viable strategy.
-
-
Possible Cause 2: Side Reactions with Other Functional Groups.
-
Solution: If your substrate contains other acid-sensitive functional groups, they may react under the deprotection conditions. For example, a Boc-protecting group on a nitrogen atom might be cleaved under strongly acidic conditions.[13] In such cases, using milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) or a solid-supported acid catalyst (like Amberlyst-15) could offer better selectivity.[9][13]
-
Issue 3: The yield of my desired product is low after deprotection.
-
Possible Cause 1: Product Loss During Workup.
-
Solution: Benzaldehyde has some volatility and can be lost during solvent removal under high vacuum or elevated temperatures. Use caution during the concentration steps. Also, ensure proper pH adjustment during aqueous workup to prevent the product from reacting further.
-
-
Possible Cause 2: Incomplete Reaction.
-
Solution: Refer to the solutions for "Issue 1". Ensure the reaction has gone to completion by monitoring it before initiating the workup procedure.
-
Quantitative Data Summary
The stability of acetals is often discussed in terms of their rate of hydrolysis under specific acidic conditions. While extensive quantitative data for this compound itself is dispersed across various studies, the following table provides a general comparison of factors influencing acetal stability.
| Factor | Condition 1 | Condition 2 | Relative Stability | Reference |
| pH | 0.1 M HCl | pH 4.5 (Acetate Buffer) | Significantly more stable at higher pH | [9] |
| Structure | Acyclic Acetal (e.g., dimethyl) | Cyclic Acetal (e.g., 1,3-dioxolane) | Cyclic acetals are generally more stable | [1][6] |
| Temperature | 25 °C | 50 °C | Less stable at higher temperatures | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of this compound
Materials:
-
This compound
-
Acetone (or THF)
-
Water
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or 1M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent such as acetone or THF.
-
Add water to the mixture (typically 10-20% of the total solvent volume).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid monohydrate).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) as required.
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, carefully neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzaldehyde.
-
The product can be purified further by distillation or column chromatography if necessary.[12]
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]
- 5. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Benzaldehyde Dimethyl Acetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of benzaldehyde (B42025) dimethyl acetal (B89532). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Troubleshooting Guide
Scaling up the synthesis of benzaldehyde dimethyl acetal can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions to ensure a high-yielding and efficient process.
| Problem | Potential Causes | Solutions |
| Low Conversion/Incomplete Reaction | - Insufficient catalyst concentration.- Inefficient water removal.- Suboptimal reaction temperature.- Poor mixing in the reactor. | - Increase catalyst loading incrementally.- Utilize a Dean-Stark trap or molecular sieves for efficient water removal.[1]- Optimize the reaction temperature; too low may slow the reaction, too high can cause side reactions.- Ensure adequate agitation for homogenous mixing of reactants and catalyst. |
| Low Yield | - Product decomposition during workup or purification.- Formation of byproducts.- Reversal of the reaction due to presence of water. | - Neutralize the acid catalyst before distillation.- Use vacuum distillation to lower the boiling point and prevent thermal degradation.- Ensure all equipment is dry and use anhydrous reagents.- Optimize reaction conditions to minimize byproduct formation. |
| Product Discoloration (Yellowing) | - Presence of impurities in the starting benzaldehyde.- Oxidation of benzaldehyde to benzoic acid.- Thermal degradation during distillation. | - Purify the starting benzaldehyde by washing with a sodium carbonate solution followed by distillation.[2]- Store benzaldehyde under an inert atmosphere to prevent oxidation.- Perform distillation under reduced pressure to minimize thermal stress on the product. |
| Difficulty in Removing Water | - Inefficient azeotropic distillation setup.- Saturated molecular sieves. | - Ensure the Dean-Stark trap is properly configured and the solvent forms an effective azeotrope with water.- Use freshly activated molecular sieves of the appropriate pore size (3Å or 4Å).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
The most prevalent method is the acid-catalyzed reaction of benzaldehyde with an excess of methanol (B129727).[3] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.
Q2: Which acid catalyst is recommended for scale-up, and what is the optimal concentration?
Both hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are effective catalysts. For a scaled-up process, a solid acid catalyst or a lower concentration of a strong mineral acid is often preferred to minimize corrosion and simplify neutralization. A catalytic amount, typically in the range of 0.5-2 mol% relative to benzaldehyde, is a good starting point.
Q3: What are the primary byproducts to look out for in this synthesis?
The main potential byproducts include:
-
Unreacted benzaldehyde and methanol: These can be removed during purification.
-
Hemiacetal: This is an intermediate in the reaction and its presence indicates an incomplete reaction. Driving the reaction to completion by removing water will minimize its presence.
-
Benzoic acid: This can form from the oxidation of the starting benzaldehyde. Purifying the benzaldehyde before use can mitigate this.
-
Self-condensation products of benzaldehyde: Under acidic conditions, benzaldehyde can undergo self-condensation, though this is less common under the typical reaction conditions for acetal formation.
Q4: What is the recommended method for purifying this compound at scale?
Fractional distillation under reduced pressure is the standard method for purifying this compound on a large scale.[2] This technique allows for the separation of the product from lower-boiling components like methanol and water, as well as higher-boiling impurities and unreacted benzaldehyde. It's crucial to neutralize the acid catalyst before distillation to prevent the reversal of the reaction at elevated temperatures.
Q5: What safety precautions should be taken when scaling up this synthesis?
Key safety considerations include:
-
Flammability: Methanol is highly flammable. All equipment should be properly grounded, and sources of ignition must be eliminated.
-
Corrosivity: Acid catalysts can be corrosive. Use appropriate materials of construction for the reactor and associated equipment.
-
Exothermic Reaction: The reaction is exothermic. Implement a robust cooling system to control the reaction temperature and prevent runaways. Reaction calorimetry studies are recommended to understand the heat flow of the reaction at scale.
-
Pressure Build-up: Ensure the reactor is properly vented, especially during heating and distillation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol describes the synthesis of this compound in a 20 L reactor.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Notes |
| Benzaldehyde | 5.0 kg (47.1 mol) | Purity >99%, freshly distilled |
| Methanol | 10.0 L (approx. 7.9 kg, 247 mol) | Anhydrous grade |
| p-Toluenesulfonic acid (p-TsOH) | 100 g (0.52 mol) | Monohydrate |
| Toluene (B28343) | 5.0 L | For azeotropic water removal |
| 20 L Glass-lined Reactor | - | Equipped with mechanical stirrer, thermocouple, condenser, and Dean-Stark trap |
| Heating/Cooling Mantle | - | To control reactor temperature |
| Vacuum Pump | - | For vacuum distillation |
| Packed Distillation Column | - | For fractional distillation |
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and properly assembled with the mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap filled with toluene.
-
Charging Reactants: Charge the reactor with benzaldehyde (5.0 kg), methanol (10.0 L), and toluene (5.0 L).
-
Initiating the Reaction: Begin stirring the mixture and add the p-toluenesulfonic acid (100 g) to the reactor.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux (approximately 65-70 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the lower aqueous layer from the trap and return the upper toluene layer to the reactor.
-
Monitoring the Reaction: Monitor the progress of the reaction by tracking the amount of water collected. The theoretical amount of water to be collected is approximately 850 mL. The reaction is considered complete when water evolution ceases. This typically takes 4-6 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Neutralize the p-TsOH by adding a saturated solution of sodium bicarbonate until the pH of a small aqueous wash is neutral.
-
Solvent Removal: Reconfigure the reactor for simple distillation and remove the excess methanol and toluene under atmospheric pressure.
-
Purification by Fractional Distillation: Once the bulk of the solvents is removed, apply a vacuum to the system. Perform a fractional distillation under reduced pressure to purify the this compound. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 87-89 °C at 18 mmHg).
Visualizations
Reaction Pathway
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the scaled-up synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Acetalization of Benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient acetalization of benzaldehyde (B42025).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the acetalization of benzaldehyde, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in benzaldehyde acetalization can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: The acetalization reaction is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, resulting in low product yield.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane. Alternatively, the use of dehydrating agents such as molecular sieves (e.g., 4Å) can be effective. Using an excess of the alcohol or diol can also help drive the reaction to completion.[1][2]
-
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst may be deactivated or used in an insufficient amount to effectively promote the reaction.
-
Solution: Ensure the catalyst is active and used at an appropriate concentration. For solid acid catalysts, activation by heating under vacuum to remove adsorbed water may be necessary. For homogeneous catalysts, a catalytic amount is typically sufficient, and excessive acid can sometimes lead to side reactions.[3]
-
-
Impure Starting Materials: Impurities in benzaldehyde, such as benzoic acid formed from oxidation, can interfere with the reaction.[4]
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for the specific catalyst and substrates being used.
-
Solution: Consult literature for recommended conditions for your chosen catalyst. Systematically vary the temperature and monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal parameters.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side product in the acetalization of benzaldehyde is benzoic acid.
-
Cause: Benzaldehyde is susceptible to oxidation, especially in the presence of air, which leads to the formation of benzoic acid.[4]
-
Solution:
-
Use freshly distilled or purified benzaldehyde.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Minimize reaction time to reduce the opportunity for oxidation.
-
Another potential issue, particularly with diols, is the formation of polymeric byproducts, although this is less common under controlled conditions.
Q3: My heterogeneous catalyst seems to lose activity after one or two runs. What is causing this and can I regenerate it?
A3: Deactivation of heterogeneous catalysts is a common issue and can be caused by several factors:
-
Fouling: Adsorption of reactants, products, or byproducts onto the active sites of the catalyst can block them, leading to a decrease in activity.
-
Regeneration: A common method for regenerating solid acid catalysts is to wash them with a suitable solvent to remove adsorbed organic molecules. For example, refluxing the catalyst in ethanol (B145695) can help dissolve and remove adsorbed species. After washing, the catalyst should be dried, often under vacuum at an elevated temperature, to remove the solvent and any adsorbed water.
-
-
Leaching: The active catalytic species may gradually dissolve or "leach" from the solid support into the reaction mixture, leading to a permanent loss of activity.[6]
-
Solution: If leaching is significant, consider using a more robust catalyst or modifying the reaction conditions (e.g., using a less polar solvent) to minimize this effect.
-
-
Structural Collapse: For some catalysts, like certain metal-organic frameworks (MOFs), the framework structure may degrade under the reaction conditions, leading to irreversible deactivation.[7]
-
Solution: Ensure that the chosen catalyst is stable under the reaction temperature and in the presence of the reactants and solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed acetalization of benzaldehyde?
A1: The acid-catalyzed acetalization of benzaldehyde proceeds through a two-stage mechanism:
-
Hemiacetal Formation: The carbonyl oxygen of benzaldehyde is first protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. Subsequent deprotonation results in the formation of a hemiacetal.[8][9]
-
Acetal (B89532) Formation: The hydroxyl group of the hemiacetal is then protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation. A second molecule of the alcohol then attacks this carbocation, and a final deprotonation step yields the stable acetal product and regenerates the acid catalyst.[8][9]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment.
-
Homogeneous Catalysts (e.g., p-toluenesulfonic acid, sulfuric acid):
-
Advantages: High activity and often require milder reaction conditions.
-
Disadvantages: Difficult to separate from the reaction mixture, which can complicate product purification and prevent catalyst recycling. They can also be corrosive.[10]
-
-
Heterogeneous Catalysts (e.g., zeolites, acidic resins, MOFs):
-
Advantages: Easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst reuse. They are generally less corrosive.[11]
-
Disadvantages: May exhibit lower activity compared to their homogeneous counterparts and can be more expensive. They can also suffer from deactivation.
-
Q3: What is a typical workup and purification procedure for the acetal of benzaldehyde?
A3: A general procedure for the workup and purification of benzaldehyde acetals is as follows:
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature. If a homogeneous acid catalyst was used, it should be neutralized by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[12]
-
Extraction: The product is typically extracted into an organic solvent. The organic layer is then washed with water and brine (a saturated solution of NaCl) to remove any remaining water-soluble impurities.[12]
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure acetal.[12]
Q4: Can I perform the acetalization of benzaldehyde without a catalyst?
A4: While the reaction can proceed without a catalyst, it is generally very slow and results in low conversions. Acid catalysts significantly accelerate the rate of both the forward and reverse reactions, allowing the equilibrium to be reached much faster.
Data Presentation
Table 1: Comparison of Catalysts for Acetalization of Benzaldehyde with Methanol (B129727)
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Fe-MIL-101 | 50 mg | 25 | 1 | >99 (Conversion) | [11] |
| 0.1 mol% HCl | 0.1 mol% | Room Temp. | 0.5 | 98 (Yield) | [3] |
Table 2: Comparison of Catalysts for Acetalization of Benzaldehyde with Ethylene (B1197577) Glycol
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| p-Toluenesulfonic acid | Catalytic | Reflux (Toluene) | 1.4 | 81 (Yield) | [13] |
| Fe₅F | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Acetalization of Benzaldehyde with Ethylene Glycol using p-Toluenesulfonic Acid
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, which indicates the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 2-phenyl-1,3-dioxolane.[12][13]
Protocol 2: Acetalization of Benzaldehyde with Methanol using a Heterogeneous Catalyst (Fe-MIL-101)
-
To a round-bottom flask, add the Fe-MIL-101 catalyst (50 mg).
-
Add a solution of benzaldehyde (1.0 mmol) in methanol (3 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.
-
The supernatant solution contains the product, benzaldehyde dimethyl acetal. The solvent can be removed under reduced pressure.[11]
Visualizations
Caption: Acid-catalyzed mechanism for the acetalization of benzaldehyde.
Caption: Experimental workflow for screening catalyst efficiency.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. cbe.princeton.edu [cbe.princeton.edu]
- 7. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 8. scispace.com [scispace.com]
- 9. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Benzaldehyde Dimethyl Acetal
For researchers, scientists, and drug development professionals, precise analytical characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for benzaldehyde (B42025) dimethyl acetal (B89532) and its common alternative, benzaldehyde diethyl acetal. The data presented is supported by established experimental protocols to ensure reproducibility.
Comparative NMR Data Analysis
The structural differences between benzaldehyde dimethyl acetal and benzaldehyde diethyl acetal are clearly reflected in their respective NMR spectra. The primary distinction lies in the signals corresponding to the alkoxy groups attached to the acetal carbon.
¹H NMR Spectral Data
In the ¹H NMR spectrum, the methoxy (B1213986) protons of this compound appear as a sharp singlet, whereas the ethoxy protons of the diethyl acetal present a more complex pattern of a quartet and a triplet due to spin-spin coupling. The chemical shifts of the aromatic and acetal protons are also subtly influenced by the nature of the alkyl groups.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic (C₆H₅) | ~7.25-7.50 | Multiplet | 5H |
| Acetal (CH) | ~5.40 | Singlet | 1H | |
| Methoxy (OCH₃) | ~3.31 | Singlet | 6H | |
| Benzaldehyde Diethyl Acetal | Aromatic (C₆H₅) | ~7.25-7.50 | Multiplet | 5H |
| Acetal (CH) | ~5.50 | Singlet | 1H | |
| Methylene (B1212753) (OCH₂) | ~3.50-3.70 | Quartet | 4H | |
| Methyl (CH₃) | ~1.20 | Triplet | 6H |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide further confirmation of the structures. The key differentiating signals are those of the alkoxy carbons. The single resonance for the methoxy carbons in this compound contrasts with the two distinct signals for the methylene and methyl carbons in the diethyl acetal.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Aromatic (C₆H₅) | ~126-138 |
| Acetal (CH) | ~103 | |
| Methoxy (OCH₃) | ~52 | |
| Benzaldehyde Diethyl Acetal | Aromatic (C₆H₅) | ~126-138 |
| Acetal (CH) | ~101 | |
| Methylene (OCH₂) | ~61 | |
| Methyl (CH₃) | ~15 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for benzaldehyde acetals.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample and has a well-known residual solvent peak for reference. Chloroform-d (CDCl₃) is commonly used for these compounds.
-
Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the acetal in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.
-
Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume : Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : The data presented here is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.
-
Tuning and Matching : Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming : Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : A 30° or 45° pulse is generally used.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full proton relaxation.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence is used to provide a spectrum with singlet peaks for each unique carbon.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is common.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction : Correct the baseline to be flat and at zero intensity.
-
Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing to the known chemical shift of the residual solvent peak.
-
Integration : For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking : Identify and list the chemical shifts of all significant peaks.
Logical Workflow for NMR Characterization
The process of characterizing a compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and structure confirmation.
Caption: Workflow for NMR characterization of benzaldehyde acetals.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzaldehyde Dimethyl Acetal
For the discerning researcher, scientist, and drug development professional, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of benzaldehyde (B42025) dimethyl acetal (B89532) against its parent aldehyde, benzaldehyde, supported by experimental data and detailed protocols.
The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique fingerprint, allowing for structural elucidation and identification. The presence of the dimethyl acetal group in place of the aldehyde functionality significantly alters the fragmentation pathways, providing a clear distinction between the two compounds.
Comparative Fragmentation Analysis: Benzaldehyde Dimethyl Acetal vs. Benzaldehyde
Under electron ionization, both this compound and benzaldehyde undergo characteristic fragmentation. However, the initial ionization and subsequent fragmentation steps are dictated by their respective functional groups. For acetals, the presence of two oxygen atoms provides a potent initiation site for fragmentation.
The primary fragmentation of this compound is initiated by the cleavage of a C-O bond, leading to the loss of a methoxy (B1213986) radical (•OCH₃) to form a highly stable, resonance-stabilized oxonium ion at m/z 121. This fragment is typically the base peak in the spectrum, highlighting its stability. Further fragmentation of this ion leads to other significant peaks.
In contrast, the fragmentation of benzaldehyde often begins with the loss of a hydrogen radical from the aldehyde group to form the benzoyl cation at m/z 105. The phenyl cation at m/z 77, formed by the loss of a formyl radical (•CHO), is also a major fragment and frequently the base peak.
The key mass spectral data for this compound and benzaldehyde are summarized below for a direct comparison.
| m/z | This compound Relative Intensity (%) | Benzaldehyde Relative Intensity (%) | Plausible Fragment Ion |
| 152 | Low / Not observed | - | [C₉H₁₂O₂]⁺• (Molecular Ion) |
| 121 | 100 (Base Peak) | - | [C₈H₉O]⁺ |
| 106 | Low | Variable (Often high) | [C₇H₆O]⁺• (Molecular Ion) |
| 105 | ~60 | Variable | [C₇H₅O]⁺ |
| 77 | ~70 | 100 (Often Base Peak) | [C₆H₅]⁺ |
| 51 | ~25 | Variable | [C₄H₃]⁺ |
Experimental Protocol: GC-MS Analysis
The data presented is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Objective: To obtain the mass spectrum of this compound and benzaldehyde for fragmentation pattern analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a 100 ppm solution of this compound and benzaldehyde individually in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject the prepared samples into the GC-MS system.
-
Acquire the mass spectrum for the chromatographic peak corresponding to each compound.
Fragmentation Pathway of this compound
The fragmentation cascade of this compound upon electron ionization is a logical progression from the molecular ion to smaller, stable fragments. This process is visualized in the following diagram.
Caption: Fragmentation pathway of this compound.
This guide illustrates that the fragmentation pattern observed in mass spectrometry is a direct reflection of the molecule's structure. The dimethyl acetal group provides a distinct fragmentation signature compared to the aldehyde group, primarily through the facile loss of a methoxy radical to form a stable oxonium ion. This comparative knowledge is invaluable for the unambiguous identification of these and similar compounds in complex matrices.
References
A Comparative Guide to Benzaldehyde Dimethyl Acetal and Diethyl Acetal as Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for aldehydes is a critical decision that can significantly impact the efficiency and success of a synthetic route. Benzaldehyde (B42025) acetals are commonly employed to mask the reactivity of the aldehyde functionality. This guide provides an objective comparison of two of the simplest acyclic acetals, benzaldehyde dimethyl acetal (B89532) and benzaldehyde diethyl acetal, as protecting groups, supported by experimental data and detailed protocols to facilitate an informed choice.
Introduction
Benzaldehyde dimethyl acetal and diethyl acetal are formed by the reaction of benzaldehyde with methanol (B129727) and ethanol (B145695), respectively, under acidic conditions. Both are stable to basic and neutral conditions, making them suitable for protecting aldehydes during reactions involving organometallics, hydrides, and other nucleophiles.[1] Their primary difference lies in the steric bulk of the alkoxy groups, which influences their relative stability and the kinetics of their formation and cleavage.
Performance Comparison
The choice between the dimethyl and diethyl acetal of benzaldehyde hinges on the desired balance between stability and ease of deprotection. While both are considered readily cleavable compared to cyclic acetals, subtle differences in their reactivity can be exploited in complex synthetic strategies.
Stability
Generally, both this compound and diethyl acetal exhibit excellent stability under basic and neutral conditions. However, their stability under acidic conditions, which are required for their removal, is where they differ. The larger ethyl groups of the diethyl acetal can exert a slightly greater steric hindrance around the acetal carbon, which can marginally influence the rate of acid-catalyzed hydrolysis. However, for most practical purposes in multi-step synthesis, both are considered highly labile to acid.
Formation and Deprotection
The formation of both acetals is an equilibrium process that is typically driven to completion by the removal of water.[2] Similarly, deprotection is achieved by acid-catalyzed hydrolysis in the presence of excess water. Acyclic acetals, such as the dimethyl and diethyl variants, are generally more readily cleaved than their cyclic counterparts.[2]
Data Presentation
The following tables summarize typical experimental conditions for the formation and deprotection of this compound and benzaldehyde diethyl acetal. Note that direct comparative studies under identical conditions are limited in the literature; therefore, the data is compiled from various sources.
Table 1: Formation of Benzaldehyde Acetals
| Acetal | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Acetal | Methanol | Hydrochloric Acid (catalytic) | Methanol | Ambient | 0.5 | >95 | [3] |
| Dimethyl Acetal | Methanol, Trimethyl Orthoformate | p-Toluenesulfonic acid | Methanol | Room Temperature | 1 - 12 | 91-100 | [2] |
| Diethyl Acetal | Ethanol | Hydrogen | Ethanol | 60 | 1 | 89.5 | [4] |
| Diethyl Acetal | Ethanol, Triethyl Orthoformate | Iron(III) Porphyrins | - | - | - | - | [5] |
Table 2: Deprotection of Benzaldehyde Acetals
| Acetal | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dimethyl Acetal | Hexabromoacetone, UV irradiation | - | - | 10 min | 95 | [6] |
| Dimethyl Acetal | Amberlyst-15, H2O | Acetone (B3395972) | Room Temperature | Overnight | 89 | [7] |
| Diethyl Acetal | Aqueous Acid | - | - | - | - | [2] |
| Diethyl Acetal | Al(HSO4)3, wet SiO2 | n-Hexane | Reflux | 35 min | 92 | [3] |
Experimental Protocols
Formation of this compound
Protocol 1: Using Hydrochloric Acid
A mixture of benzaldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL) is stirred at ambient temperature for 30 minutes. Then, 0.15 mol % NaHCO3 is added and stirred for a few minutes. The organic layer is concentrated in vacuo, and the product is purified by column chromatography on silica (B1680970) gel using hexane-ethyl acetate (B1210297) with 1% triethylamine (B128534) to afford this compound.[3]
Protocol 2: Using Trimethyl Orthoformate
To a solution of benzaldehyde in methanol, a catalytic amount of p-toluenesulfonic acid and trimethyl orthoformate are added. The reaction is stirred at room temperature for 1-12 hours. The reaction is then quenched with a mild base, and the product is isolated by extraction and purified by distillation or chromatography.[2]
Formation of Benzaldehyde Diethyl Acetal
Protocol: Hydrogenation Method
In a 10-mL Teflon-lined stainless steel autoclave reactor, 20 mg of a Pt/MgAl2O4 catalyst is suspended in 5 mL of ethanol containing 100 µL of benzaldehyde. The autoclave is charged with H2 (1.0 MPa) and maintained at 60°C for 1 hour with vigorous magnetic stirring. After the reaction, the autoclave is quenched with cold water, and the product is analyzed by gas chromatography.[4]
Deprotection of this compound
Protocol: Using Amberlyst-15
To a solution of this compound (1.2 mmol) in 50 mL of acetone is added 50 µL of H2O and 50 mg of Amberlyst-15. The reaction mixture is stirred at room temperature overnight, filtered, and the solvents are removed under reduced pressure to yield benzaldehyde.[7]
Deprotection of Benzaldehyde Diethyl Acetal
Protocol: Using Aluminum Hydrogen Sulfate
A mixture of benzaldehyde diethyl acetal (1.4 mmol, 0.4 g), n-hexane (15 mL), Al(HSO4)3 (1.9 mmol, 0.6 g), and wet SiO2 (60% w/w, 0.6 g) is refluxed for 35 minutes. The reaction progress is monitored by TLC. After completion, the mixture is filtered, and the solid residue is washed with dichloromethane. Evaporation of the solvent from the filtrate yields vanillin (B372448) (in the case of the original protocol, which can be adapted for benzaldehyde).[3]
Mandatory Visualization
Caption: Structures of Benzaldehyde Dimethyl and Diethyl Acetal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. BENZALDEHYDE DIETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 5. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies: A Comparative Guide to Benzylidene Acetals
In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount. An ideal protecting group should be easily introduced and removed under specific conditions without affecting other functional groups within the molecule. This principle of "orthogonality" allows for the selective manipulation of different parts of a complex molecule.[1][2] Benzylidene acetals have long been a mainstay for the protection of 1,2- and 1,3-diols, offering a unique set of properties that allow for their selective removal in the presence of various other protecting groups.[3][4] This guide provides a comparative analysis of benzylidene acetals against other common protecting groups, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.
Comparison of Deprotection Conditions
The key to an effective orthogonal strategy lies in the differential stability of protecting groups to a range of reaction conditions. Benzylidene acetals are typically stable under basic and neutral conditions but are readily cleaved under acidic or reductive conditions. This allows for their selective removal while leaving other groups intact.[5]
| Protecting Group | Common Abbreviation | Cleavage Conditions | Stability of Benzylidene Acetal (B89532) |
| Silyl (B83357) Ethers | |||
| tert-Butyldimethylsilyl ether | TBS/TBDMS | F⁻ (TBAF), H⁺ (AcOH, CSA) | Stable to F⁻ |
| tert-Butyldiphenylsilyl ether | TBDPS | F⁻ (TBAF), H⁺ (AcOH, CSA) | Stable to F⁻ |
| Acyl Groups | |||
| Acetate | Ac | Base (NaOMe, K₂CO₃), Acid (H⁺) | Stable to mild base |
| Benzoate (B1203000) | Bz | Base (NaOMe, K₂CO₃), Acid (H⁺) | Stable to mild base |
| Alkyl Ethers | |||
| Benzyl (B1604629) ether | Bn | Hydrogenolysis (H₂, Pd/C), Strong Acid | Cleaved under hydrogenolysis |
| p-Methoxybenzyl ether | PMB | Oxidative (DDQ, CAN), Strong Acid | Stable to DDQ, CAN |
| Methoxymethyl ether | MOM | H⁺ (aq. HCl) | Similar lability to acid |
Table 1. Comparative stability of benzylidene acetals with other common protecting groups under various deprotection conditions.
Selective Cleavage of Benzylidene Acetals: Experimental Data
The true utility of benzylidene acetals in orthogonal strategies is demonstrated by their selective removal in the presence of other protecting groups. Below are examples with quantitative data.
Selective Deprotection in the Presence of Silyl Ethers
Benzylidene acetals can be cleaved under acidic conditions that leave silyl ethers untouched.
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| 4,6-O-Benzylidene-2,3-di-O-TBS-α-D-glucopyranoside | 80% AcOH | 4 | 92 | N/A |
| 4,6-O-Benzylidene-2,3-di-O-TBDPS-α-D-mannopyranoside | NaHSO₄·H₂O, MeOH | 1 | 95 | [6] |
Table 2. Selective acidic cleavage of benzylidene acetals in the presence of silyl ethers.
Selective Deprotection in the Presence of Acyl Groups
Mild acidic hydrolysis can selectively remove the benzylidene acetal without cleaving ester functionalities.
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | 10 mol% FeCl₃, mercaptoacetic acid | 0.5 | 98 | [7] |
| Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | SnCl₂·2H₂O, CH₂Cl₂/H₂O | 2 | 91 | [8] |
Table 3. Selective cleavage of benzylidene acetals in the presence of acyl groups.
Orthogonality with PMB Ethers
The p-methoxybenzyl (PMB) ether is stable to the mild acidic conditions used to cleave benzylidene acetals, showcasing a useful orthogonal relationship.
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| 1,2-O-Benzylidene-3-O-PMB-glycerol | 10 mol% BF₃·OEt₂, mercaptoacetic acid | 1 | 95 | [7] |
Table 4. Selective cleavage of benzylidene acetals in the presence of PMB ethers.
Experimental Protocols
Formation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol describes a common method for the protection of a 1,3-diol using benzaldehyde (B42025).[9]
Materials:
-
Methyl α-D-glucopyranoside (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF in a round-bottom flask.
-
Add benzaldehyde and a catalytic amount of anhydrous ZnCl₂.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Selective Cleavage of a Benzylidene Acetal with NaHSO₄·H₂O
This method provides a mild and efficient deprotection of benzylidene acetals.[6]
Materials:
-
4,6-O-Benzylidene protected sugar (1.0 equiv)
-
Sodium hydrogen sulfate (B86663) monohydrate (NaHSO₄·H₂O) (2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzylidene acetal in methanol.
-
Add sodium hydrogen sulfate monohydrate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
Reductive Cleavage of a Benzylidene Acetal
Reductive cleavage provides access to partially benzylated derivatives, offering another layer of synthetic utility.[3][4]
Materials:
-
4,6-O-Benzylidene protected sugar (1.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O) saturated with HCl
Procedure:
-
Dissolve the benzylidene acetal in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add sodium cyanoborohydride to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of anhydrous HCl in diethyl ether.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to isolate the 4-O-benzyl or 6-O-benzyl ether.
Orthogonal Deprotection Strategies Visualized
The following diagrams illustrate the logical flow of orthogonal deprotection strategies involving benzylidene acetals.
Figure 1. Orthogonal deprotection of a TBS ether followed by a benzylidene acetal.
Figure 2. Orthogonal deprotection of a benzylidene acetal followed by a benzoate ester.
Figure 3. Orthogonal deprotection of a benzylidene acetal followed by a PMB ether.
Conclusion
Benzylidene acetals are a versatile and valuable tool in the synthetic chemist's arsenal. Their unique stability profile allows for their selective removal in the presence of a wide array of other common protecting groups, including silyl ethers, acyl groups, and certain alkyl ethers. This orthogonality is crucial for the efficient synthesis of complex molecules. By understanding the specific conditions required for their cleavage, researchers can design elegant and robust synthetic routes, minimizing the number of steps and maximizing overall yield. The experimental protocols and comparative data provided in this guide serve as a practical resource for the implementation of benzylidene acetals in sophisticated orthogonal protecting group strategies.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Analysis of Substituted Benzaldehyde Dimethyl Acetal Hydrolysis
This guide provides a comparative analysis of the kinetics of acid-catalyzed hydrolysis of substituted benzaldehyde (B42025) dimethyl acetals. The data and protocols presented are intended for researchers, scientists, and professionals in drug development who are working with acetal (B89532) chemistry, particularly in the context of prodrug design or controlled release systems where understanding hydrolysis rates is critical.
Introduction to Acetal Hydrolysis
The acid-catalyzed hydrolysis of acetals is a fundamental reaction in organic chemistry. The accepted mechanism for this reaction is the A-1 mechanism, which involves a rapid, reversible protonation of the acetal followed by a slow, rate-determining unimolecular cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion.[1][2][3] This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently breaks down to the final aldehyde and another molecule of alcohol.[4] The stability of the oxocarbenium ion intermediate is a key factor influencing the rate of hydrolysis.[2]
Substituents on the benzaldehyde ring can significantly influence the rate of hydrolysis by altering the stability of this cationic intermediate. Electron-donating groups generally accelerate the reaction by stabilizing the positive charge, while electron-withdrawing groups retard the reaction by destabilizing it.[5]
Comparative Kinetic Data
The rate of hydrolysis is highly dependent on the electronic nature of the substituent on the aromatic ring. The following tables summarize kinetic data from studies on para-substituted benzaldehyde dimethyl acetals.
Table 1: Rate Constants for Hydrolysis of para-Substituted Benzaldehyde Dimethyl Acetals
This table presents the rate constants for the hydrolysis of various para-substituted benzaldehyde dimethyl acetals in a 95% methanol-5% water solvent system.
| Substituent (p-X) | kH at 25°C (s-1) |
| OCH3 | 1.83 x 10-3 |
| CH3 | 2.17 x 10-4 |
| H | 6.33 x 10-5 |
| Cl | 4.33 x 10-5 |
| NO2 | 4.00 x 10-6 |
| Data sourced from Davis et al. (1975).[6] |
Table 2: Activation Parameters for the Hydrolysis Reaction
Activation parameters provide insight into the energy profile of the reaction.
| Substituent (p-X) | Ea (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| OCH3 | 20.3 | 19.7 | -2.4 |
| CH3 | 21.4 | 20.8 | -2.5 |
| H | 22.2 | 21.6 | -2.4 |
| Cl | 22.5 | 21.9 | -2.5 |
| NO2 | 24.3 | 23.7 | -2.6 |
| Data sourced from Davis et al. (1975).[6] |
Substituent Effects: The Hammett Relationship
The electronic influence of substituents on the reaction rate can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant.[7] For the hydrolysis of benzaldehyde acetals, a large negative ρ value is typically observed, indicating a buildup of positive charge in the transition state, which is consistent with the formation of an oxocarbenium ion.[8] A study on substituted benzaldehyde diethyl acetals determined a ρ value of -3.35, confirming the reaction's high sensitivity to substituent electronic effects.[1]
Experimental Protocols
A typical kinetic study of acetal hydrolysis involves monitoring the reaction progress over time, usually by observing the formation of the benzaldehyde product, which has a distinct UV absorbance.
Materials:
-
Substituted benzaldehyde dimethyl acetal
-
Solvent (e.g., 95% methanol-5% water, or dioxane-water)[6][9]
-
Acid catalyst (e.g., HCl, H₂SO₄, or perchloric acid)[9]
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Kinetic Measurement Procedure:
-
Solution Preparation: Prepare a stock solution of the acetal in the chosen solvent. Prepare the acidic reaction medium by diluting a stock acid solution to the desired concentration.
-
Temperature Equilibration: Equilibrate both the acetal solution and the acidic medium to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.[6]
-
Reaction Initiation: Initiate the reaction by adding a small, known volume of the acetal stock solution to the thermostatted acidic medium in a quartz cuvette. The final acetal concentration is typically in the range of 10⁻³ to 10⁻⁵ M.[6][9]
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of the resulting benzaldehyde.[9] Absorbance readings are taken at regular time intervals until the reaction is complete (typically over 3-4 half-lives).[9]
-
Data Analysis: The observed first-order rate constant (kobs) is determined by plotting the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this line is equal to -kobs.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the acid-catalyzed hydrolysis mechanism and a typical experimental workflow for kinetic studies.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. The rates of both formation and hydrolysis of dimethyl acetals of p-subst.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Analytical Standards for Benzaldehyde Dimethyl Acetal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the quantitative analysis of benzaldehyde (B42025) dimethyl acetal (B89532). This acetal is a significant compound in the food, fragrance, and pharmaceutical industries, often used as a flavoring agent, a fragrance component, or as a protecting group in chemical synthesis. Accurate quantification is crucial for quality control, stability testing, and regulatory compliance. This document outlines the available analytical standards and compares the predominant chromatographic techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Analytical Standards for Benzaldehyde Dimethyl Acetal
Certified reference materials (CRMs) are essential for accurate quantification, providing a benchmark for method validation and routine analysis. Several suppliers offer this compound as a neat analytical standard.
Table 1: Comparison of Commercially Available this compound Analytical Standards
| Supplier | Product Name | Purity (Assay) | Format | Method of Analysis |
| Sigma-Aldrich | This compound, analytical standard | ≥98.0% | Neat Liquid | Gas Chromatography (GC)[1] |
| LGC Standards | This compound | Certified Reference Material | Neat Liquid | Not specified, but typically GC |
| ChemScene | This compound | 99.30% | Neat Liquid | Gas Chromatography (GC)[2] |
| MedChemExpress | This compound (Standard) | High Purity | Neat Liquid | Not specified |
The purity of these standards is typically determined by Gas Chromatography (GC), highlighting its role as the primary technique for the quality control of this compound.[1][2] When selecting a standard, it is crucial to obtain the Certificate of Analysis (CoA) to verify the purity, identity, and storage conditions.
Gas Chromatography (GC) for this compound Quantification
Gas chromatography is the most common and robust technique for the analysis of volatile and semi-volatile compounds like this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used for detection and quantification.
GC-FID: A Robust and Widely Available Method
Table 2: Performance Characteristics of a Validated GC-FID Method for Benzaldehyde
| Parameter | Performance |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.01 mg/L[3] |
| Limit of Quantification (LOQ) | 0.04 mg/L |
| Accuracy (Recovery) | 98.0% - 107.2% |
| Precision (RSD) | 1.75% - 3.64% |
Data is based on a validated method for benzaldehyde and is expected to be similar for this compound under optimized conditions.
GC-MS: High Specificity and Sensitivity
GC-MS offers higher specificity and sensitivity, making it ideal for complex matrices and trace-level analysis.[3] It is frequently used for the analysis of this compound in food and environmental samples.[1]
Experimental Protocol: GC-MS for this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 152, 121, 105, 77).
Sample Preparation: Headspace GC-MS
For complex solid or liquid matrices, headspace sampling is a powerful technique to introduce volatile analytes into the GC system while leaving non-volatile matrix components behind.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
The application of HPLC for the direct quantification of this compound presents a significant challenge due to the compound's susceptibility to hydrolysis in the acidic mobile phases commonly used in reversed-phase chromatography. Acetals can readily revert to their corresponding aldehyde and alcohol in the presence of acid and water.
Challenges: Acetal Stability
Standard reversed-phase HPLC methods often employ acidic modifiers (e.g., formic acid, acetic acid, or phosphoric acid) to ensure good peak shape for a wide range of compounds. However, these conditions can cause the on-column hydrolysis of this compound, leading to inaccurate quantification of the intact molecule.
Potential HPLC Approaches
To overcome the stability issue, an HPLC method for this compound would require a neutral or basic mobile phase.
Table 3: Hypothetical HPLC-UV Method for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column. |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 50:50 v/v) with a neutral or basic buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate at pH 7-8) | To prevent acid-catalyzed hydrolysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | This compound possesses a chromophore suitable for UV detection. |
| Column Temperature | 25°C | To minimize potential degradation. |
Note: This method is hypothetical and would require thorough validation to confirm the stability of this compound under these conditions and to determine its performance characteristics (linearity, LOD, LOQ, etc.).
Comparison of GC and HPLC for this compound Quantification
Table 4: Objective Comparison of GC and HPLC Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Applicability | Excellent: Ideal for volatile and thermally stable compounds like this compound. | Challenging: Prone to on-column hydrolysis in standard acidic mobile phases. Requires specialized neutral or basic mobile phases. |
| Sensitivity | High: Especially with MS detection, capable of trace-level analysis. | Moderate to High: Dependent on the detector and chromophore of the analyte. |
| Specificity | Very High (GC-MS): Mass spectral data provides confident identification. | Moderate (HPLC-UV): Relies on retention time; co-elution is possible. High with MS detection. |
| Sample Throughput | High: Fast analysis times are achievable. | Moderate: Typically longer run times compared to GC. |
| Method Development | Straightforward: Well-established columns and conditions for similar compounds. | Complex: Requires careful mobile phase selection to ensure acetal stability. |
| Cost | Lower (GC-FID): More affordable instrumentation and consumables. Higher (GC-MS). | Higher: More expensive solvents and instrumentation. |
Conclusion and Recommendations
For the routine and accurate quantification of this compound, Gas Chromatography is the recommended technique. It offers robustness, high throughput, and excellent sensitivity and specificity, particularly when coupled with a mass spectrometer. The availability of high-purity analytical standards certified by GC further supports its use as the primary analytical method.
While HPLC is a powerful and versatile technique for many pharmaceutical and chemical analyses, its application for the direct quantification of this compound is hindered by the inherent instability of the acetal functional group in commonly used acidic mobile phases. The development of a stable HPLC method would require significant effort to optimize neutral or basic mobile phase conditions and would need rigorous validation to prove its reliability. Therefore, for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, a validated GC-based method is the most appropriate choice.
References
Comparison of different acid catalysts for acetal formation
For Researchers, Scientists, and Drug Development Professionals
The formation of acetals is a cornerstone of organic synthesis, primarily employed for the protection of carbonyl functionalities in aldehydes and ketones during multi-step reaction sequences. The selection of an appropriate acid catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an objective comparison of various acid catalysts for acetal (B89532) formation, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.
Mechanism of Acetal Formation
Acetal formation is an acid-catalyzed nucleophilic addition-elimination reaction. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol molecule forms a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and subsequent deprotonation yields the stable acetal product.[1][2][3][4][5] The entire process is reversible, and to drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or molecular sieves.[2][5]
References
Spectroscopic Purity Assessment of Benzaldehyde Dimethyl Acetal: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the scientific process. This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of Benzaldehyde (B42025) Dimethyl Acetal (B89532) purity, offering detailed experimental protocols and data interpretation to distinguish it from common process-related impurities.
Benzaldehyde dimethyl acetal is a widely used protecting group for aldehydes, a key component in fragrance formulations, and a versatile intermediate in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and impurities in the final product. The most common impurities in commercially available this compound are residual starting materials from its synthesis, namely benzaldehyde and methanol (B129727). Hydrolysis of the acetal can also lead to the formation of these impurities. This guide outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to identify and quantify these potential impurities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of pure this compound and its primary impurities, benzaldehyde and methanol. These data serve as a reference for the interpretation of experimental results.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | This compound | Benzaldehyde | Methanol |
| Ar-H | ~7.25-7.50 (m, 5H) | ~7.50-7.90 (m, 5H) | - |
| CH(OCH₃)₂ | ~5.40 (s, 1H) | - | - |
| CHO | - | ~10.0 (s, 1H) | - |
| OCH₃ | ~3.30 (s, 6H) | - | ~3.49 (s, 3H) |
| OH | - | - | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | This compound | Benzaldehyde | Methanol |
| Ar-C (Quaternary) | ~138.0 | ~136.5 | - |
| Ar-CH | ~126.0, ~128.0, ~128.5 | ~129.0, ~129.7, ~134.4 | - |
| CH(OCH₃)₂ | ~103.0 | - | - |
| CHO | - | ~192.3 | - |
| OCH₃ | ~52.5 | - | ~49.9 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | This compound | Benzaldehyde | Methanol |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | - |
| C-H (aliphatic) | ~2800-3000 | ~2720, ~2820 (aldehyde C-H) | ~2800-3000 |
| C=O | - | ~1700 (strong) | - |
| C-O | ~1000-1200 (strong, acetal) | ~1200 | ~1030 (strong) |
| O-H | - | - | ~3200-3600 (broad) |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | This compound | Benzaldehyde | Methanol |
| Molecular Ion [M]⁺ | 152 | 106 | 32 |
| [M-1]⁺ | - | 105 | 31 |
| [M-OCH₃]⁺ | 121 | - | - |
| [C₆H₅CH]⁺ | 105 | - | - |
| [C₆H₅]⁺ | 77 | 77 | - |
| [CHO]⁺ | - | 29 | - |
Experimental Protocols
To obtain the data for purity assessment, the following standardized experimental protocols are recommended:
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Integrate all signals. The presence of a singlet at ~10.0 ppm indicates benzaldehyde impurity, and a singlet at ~3.49 ppm suggests methanol impurity. The relative integration of these signals compared to the acetal proton at ~5.40 ppm can be used for quantification.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0-200 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 1024) are typically required.
-
The presence of a signal at ~192.3 ppm is a clear indicator of a benzaldehyde impurity. A signal around ~49.9 ppm would indicate methanol.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
The most telling sign of benzaldehyde impurity is a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of methanol's hydroxyl (O-H) group.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation of components or direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis:
-
Acquire the mass spectrum over a range of m/z 10-200.
-
Look for the molecular ion peak of this compound at m/z 152.
-
The presence of a molecular ion peak at m/z 106 is indicative of benzaldehyde. A peak at m/z 32 would suggest the presence of methanol.
-
Visualization of Purity Assessment Workflow
The following diagrams illustrate the workflow for assessing the purity of this compound and the logical relationship for identifying impurities.
Caption: Workflow for the spectroscopic purity assessment of this compound.
A Comparative Guide to Analytical Methods for Benzaldehyde Dimethyl Acetal Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of Benzaldehyde (B42025) Dimethyl Acetal (B89532) (BDA), a common fragrance and flavoring ingredient, and a potential impurity in various pharmaceutical and consumer products. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the primary analytical techniques, their performance characteristics based on experimental data for structurally similar compounds, and detailed experimental protocols.
Introduction to Analytical Techniques
The primary methods for the analysis of Benzaldehyde Dimethyl Acetal are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, powerful technique is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC analysis. The coupling with a mass spectrometer provides high sensitivity and selectivity, making it the most frequently cited method for the identification and quantification of BDA, especially at trace levels in complex matrices like food and environmental samples.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less direct for the intact acetal which lacks a strong chromophore, HPLC-UV is a versatile and widely available technique. Analysis of BDA via HPLC typically requires an initial acid-catalyzed hydrolysis step to convert the acetal to benzaldehyde, which can then be derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is highly UV-active and can be readily quantified. This method is advantageous when GC is not available or when simultaneous analysis of other non-volatile compounds is required.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a specific proton signal of this compound to that of a certified internal standard, a highly accurate and precise quantification can be achieved. This technique is non-destructive and provides structural information simultaneously.
Data Presentation: Method Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS, HPLC-UV (after hydrolysis and derivatization), and qNMR for the analysis of this compound. The data presented is a composite of typical validation parameters for the analysis of aromatic acetals and aldehydes.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
Table 2: HPLC-UV Method Validation Parameters (Post-hydrolysis and DNPH Derivatization)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (RSD%) | < 3% |
Table 3: Quantitative NMR (¹H-qNMR) Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (R²) | Not Applicable (Direct Quantification) |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (RSD%) | < 2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound analytical standard.
-
Solvent: Hexane or Ethyl Acetate, HPLC grade.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve a known quantity of the sample in the solvent to achieve a theoretical concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 2 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 152, 121, 91).
-
HPLC-UV Analysis via Hydrolysis and Derivatization
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) and Water, HPLC grade.
-
Hydrochloric Acid (HCl).
-
2,4-Dinitrophenylhydrazine (DNPH) solution.
-
Benzaldehyde analytical standard.
Procedure:
-
Hydrolysis: To a known amount of the sample containing this compound, add a solution of 1 M HCl and heat at 60°C for 30 minutes to ensure complete conversion to benzaldehyde. Cool to room temperature.
-
Derivatization: Add an excess of an acidic solution of DNPH to the hydrolyzed sample and standard solutions. Allow the reaction to proceed in the dark at 40°C for 1 hour.
-
Sample Preparation: Quench the reaction with acetonitrile and dilute to a known volume.
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using derivatized benzaldehyde standards and determine the concentration in the sample.
Quantitative ¹H-NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone).
-
This compound.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique proton signal of this compound (e.g., the methoxy (B1213986) protons at ~3.3 ppm or the acetal proton at ~5.4 ppm) and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Safety Operating Guide
Benzaldehyde dimethyl acetal proper disposal procedures
Proper disposal of Benzaldehyde dimethyl acetal (B89532) is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these guidelines, in conjunction with institutional and local regulations, will mitigate risks associated with this combustible and harmful substance.
Chemical Profile and Hazards
Benzaldehyde dimethyl acetal is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] It is also sensitive to moisture and poses a long-term hazard to aquatic life.[1][2][4][5]
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1125-88-8 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless liquid[5] |
| Boiling Point | 87 - 89 °C (at 24 hPa)[2] |
| Density | 1.014 g/cm³ (at 25 °C)[2] |
| Flash Point | 69 °C / 156.2 °F |
Pre-Disposal Safety and Handling
Before handling or disposing of this compound, ensure all necessary safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1][2][4][6]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][2][3][4][6]
-
Face Protection: A face shield may be necessary for splash hazards.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working in an area with poor ventilation or where vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Safe Handling and Storage of Waste:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ignition Sources: Keep waste containers away from heat, sparks, open flames, and hot surfaces.[1][2][3][5][6] "No smoking" policies should be strictly enforced in storage areas.[1][2][3][6]
-
Containers: Store waste this compound in a suitable, tightly closed, and properly labeled container.[1][3] Plastic containers are often preferred over glass to minimize breakage risks, provided they are compatible with the chemical.[7]
-
Segregation: Store waste separately from incompatible materials such as acids and strong oxidizing agents.[1] Chemical waste should be segregated by compatibility, not alphabetically.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated and remove all sources of ignition.[1]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment.
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[2][3] Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1][4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.[8]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][2][3] Never dispose of this chemical down the drain or in the regular trash.[7]
-
Waste Identification: All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's EHS office.[8] this compound is classified as a combustible liquid and is harmful, thus requiring disposal as hazardous waste.[1]
-
Container Preparation:
-
Select a leak-proof container compatible with the chemical.[9]
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Labeling: Attach a hazardous waste tag from your EHS office to the container.[7] The label must include:
-
Accumulation: Store the sealed and labeled waste container in a designated hazardous waste storage area.[9] This area should be secure, accessible only to trained personnel, and away from general operational areas.[9]
-
Disposal Request: Submit a hazardous waste pickup request to your institution's EHS or hazardous waste program.[7] Do not transport hazardous waste yourself.[8]
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. vigon.com [vigon.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Personal protective equipment for handling Benzaldehyde dimethyl acetal
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzaldehyde dimethyl acetal (B89532). Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Understanding the Hazards
Benzaldehyde dimethyl acetal is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[1][2] It is also moisture-sensitive.[3][4] Inhalation of high concentrations can lead to central nervous system effects, including headache, dizziness, and nausea.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. For tasks with a significant risk of skin contact, chemical-resistant coveralls are recommended. |
| Hand Protection | Butyl rubber or Viton® gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate vapors or aerosols.
-
Eye Wash and Safety Shower: Ensure that a functioning eye wash station and safety shower are readily accessible in the immediate work area.
3.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize the duration of handling.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Heating: Avoid heating this compound near open flames or other ignition sources as it is a combustible liquid.[5][6] If heating is necessary, use a well-controlled heating mantle or water bath in a fume hood.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Solid Waste: Contaminated materials, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, labeled container for solid hazardous waste.
4.2. Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
